BIO5192
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBPRHHZPXCKZ-ZDCRTTOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Cl2N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327613-57-0 | |
| Record name | BIO-5192 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIO-5192 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BIO5192: A Deep Dive into its Mechanism of Action as a Potent VLA-4 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BIO5192 is a highly potent and selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). Its mechanism of action centers on the disruption of the interaction between VLA-4 and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interruption has profound implications for cell adhesion and migration, positioning this compound as a valuable tool for research in hematology and immunology, with potential therapeutic applications in inflammatory diseases and stem cell mobilization. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the VLA-4/VCAM-1 Axis
The primary mechanism of action of this compound is its high-affinity binding to VLA-4, which competitively inhibits the binding of VLA-4 to VCAM-1.[1][2][3] VLA-4 is an integrin expressed on the surface of various leukocytes, including lymphocytes and hematopoietic stem and progenitor cells (HSPCs), while VCAM-1 is expressed on the vascular endothelium, particularly at sites of inflammation, and on bone marrow stromal cells.[4][5] The interaction between VLA-4 and VCAM-1 is crucial for the adhesion of leukocytes to the blood vessel walls and their subsequent transmigration into tissues, as well as for the retention of HSPCs within the bone marrow niche.[4][5][6]
By blocking this interaction, this compound effectively modulates cell trafficking. In the context of inflammation, it prevents the recruitment of inflammatory cells to affected tissues. In the hematopoietic system, it disrupts the anchor that holds HSPCs in the bone marrow, leading to their mobilization into the peripheral bloodstream.[1][3][6]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and In Vitro Inhibitory Activity of this compound
| Parameter | Value | Integrin Target | Reference |
| Dissociation Constant (Kd) | < 10 pM | α4β1 (VLA-4) | [2][3] |
| IC50 | 1.8 nM | α4β1 (VLA-4) | [1][3] |
| IC50 | 138 nM | α9β1 | [3] |
| IC50 | 1053 nM | α2β1 | [3] |
| IC50 | > 500 nM | α4β7 | [3] |
| IC50 | > 10,000 nM | αIIbβ3 | [3] |
Table 2: In Vivo Efficacy of this compound in Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
| Treatment | Effect on HSPC Mobilization | Animal Model | Reference |
| This compound (single dose) | 30-fold increase over basal levels | Murine | [1][3][7] |
| This compound + Plerixafor (AMD3100) | 3-fold additive effect compared to single agents | Murine | [3] |
| This compound + G-CSF + Plerixafor | 17-fold enhancement compared to G-CSF alone | Murine | [6] |
Signaling Pathways and Experimental Workflows
VLA-4/VCAM-1 Signaling Pathway
The interaction between VLA-4 and VCAM-1 triggers intracellular signaling cascades that are essential for cell adhesion and migration. This compound, by blocking this initial binding event, prevents the downstream signaling that leads to firm adhesion and transmigration of leukocytes, and the retention of HSPCs in the bone marrow.
Caption: Inhibition of the VLA-4/VCAM-1 interaction by this compound.
Experimental Workflow for Assessing HSPC Mobilization
A common experimental workflow to evaluate the efficacy of this compound in mobilizing HSPCs involves treating mice with the compound and subsequently quantifying the number of progenitor cells in the peripheral blood using colony-forming unit (CFU) assays.
Caption: Workflow for Hematopoietic Stem and Progenitor Cell (HSPC) mobilization assay.
Detailed Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol is designed to assess the ability of this compound to inhibit the adhesion of VLA-4-expressing cells to fibronectin, a ligand for VLA-4.
Materials:
-
VLA-4 expressing cell line (e.g., Jurkat cells)
-
Fibronectin
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) (optional, for cell activation)
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Label the VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer and pre-incubate with varying concentrations of this compound for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included. For activated adhesion, PMA can be added during this step.
-
Wash the blocked plate and add the cell suspension (containing this compound or vehicle) to the wells.
-
Allow the cells to adhere for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to the vehicle control.
Murine Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization Assay
This protocol details the in vivo assessment of HSPC mobilization induced by this compound in a murine model.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control
-
Materials for retro-orbital or tail vein blood collection
-
Red blood cell lysis buffer
-
Methylcellulose-based medium for CFU assay (e.g., MethoCult™)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle to C57BL/6 mice via an appropriate route (e.g., intravenous or subcutaneous injection).
-
At various time points post-administration (e.g., 1, 3, 6 hours), collect peripheral blood from the mice.
-
Lyse the red blood cells using a lysis buffer.
-
Wash and resuspend the remaining mononuclear cells in an appropriate medium.
-
Perform a cell count.
-
Plate a known number of mononuclear cells in a methylcellulose-based medium supplemented with appropriate cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Count the number of colonies of each type under a microscope.
-
Calculate the number of HSPCs per milliliter of peripheral blood.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol provides a general outline for inducing EAE in mice to study the therapeutic potential of this compound in a model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle control
-
Clinical scoring system for EAE
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer PTX intraperitoneally.
-
Begin treatment with this compound or vehicle at a predetermined time point (e.g., at the time of immunization for a prophylactic study, or at the onset of clinical signs for a therapeutic study).
-
Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and record the scores using a standardized scale (e.g., 0-5).
-
Continue monitoring and treatment for the duration of the experiment (typically 21-28 days).
-
Analyze the data by comparing the clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a powerful and specific inhibitor of the VLA-4/VCAM-1 interaction. Its ability to disrupt this crucial cell adhesion pathway underscores its utility as a research tool for dissecting the roles of VLA-4 in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted applications of this compound, from investigating the fundamental mechanisms of cell migration to developing novel therapeutic strategies for inflammatory diseases and hematopoietic disorders.
References
- 1. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk between CXCR4/SDF-1 and VLA-4/VCAM-1 pathways regulates neutrophil retention in the bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
The Role of BIO5192 in Integrin α4β1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BIO5192, a potent and selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows.
Introduction to Integrin α4β1 and its Therapeutic Relevance
Integrin α4β1 is a heterodimeric cell surface receptor that plays a pivotal role in cell-cell and cell-extracellular matrix interactions. It is primarily expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils. The primary ligand for α4β1 is the Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells in response to inflammatory signals. The interaction between α4β1 on leukocytes and VCAM-1 on the endothelium is a critical step in the process of leukocyte extravasation, where these immune cells move from the bloodstream into tissues.[1] This process is central to the inflammatory cascade in a variety of autoimmune diseases.
Given its crucial role in leukocyte trafficking to sites of inflammation, integrin α4β1 has emerged as a key therapeutic target for a range of inflammatory and autoimmune disorders, most notably multiple sclerosis (MS) and Crohn's disease. By blocking the α4β1-VCAM-1 interaction, therapeutic agents can prevent the infiltration of pathogenic leukocytes into the central nervous system and other tissues, thereby mitigating the inflammatory damage that drives these diseases.
This compound: A Potent and Selective α4β1 Inhibitor
This compound is a small-molecule antagonist of integrin α4β1.[1] Its chemical name is 2(S)-[[1-(3,5-dichlorobenzenesulfonyl)-pyrrolidine-2(S)-carbonyl]-amino]-4-[4-methyl-2(S)-(methyl-[2-[4-(3-o-tolyl-ureido)-phenyl]-acetyl]-amino)-pentanoylamino]-butyric acid.[1] As a small molecule, this compound offers potential advantages over biologic inhibitors, such as monoclonal antibodies, including the possibility of oral administration and different pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action
This compound functions as a competitive inhibitor of the α4β1 integrin. It binds to the α4 subunit, sterically hindering the interaction with its natural ligand, VCAM-1. Unlike some monoclonal antibody inhibitors, this compound does not induce the internalization of the α4β1 receptor from the cell surface.[1] This means that its inhibitory effect is directly related to its concentration and binding affinity at the receptor site. The blockade of the α4β1/VCAM-1 interaction by this compound prevents the adhesion and subsequent transmigration of leukocytes across the vascular endothelium into inflamed tissues.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and in vivo efficacy of this compound.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for α4β1 | <10 pM | [1] |
| IC50 for α4β1 | 1.8 nM | |
| IC50 for α9β1 | 138 nM | |
| IC50 for α2β1 | 1053 nM | |
| IC50 for α4β7 | >500 nM | |
| IC50 for αIIbβ3 | >10,000 nM |
Table 1: Binding Affinity and Selectivity of this compound
| Study Type | Model | Dosing Regimen | Key Findings | Reference |
| In vivo Efficacy | Rat Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg; s.c; bid; during days 5 through 14 | Delayed onset of paralysis by 3 days. | |
| Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization | Murine | 1 mg/kg; i.v. | 30-fold increase in mobilization of murine HSPCs over basal levels. | |
| Combination HSPC Mobilization | Murine | This compound (1 mg/kg; i.v.) + Plerixafor (5 mg/kg; s.c.) | Additive effect on progenitor mobilization. |
Table 2: In Vivo Efficacy of this compound
| Parameter | Dose | Value | Reference |
| Terminal Half-life (i.v.) | 1 mg/kg | 1.1 hours | |
| Half-life (s.c.) | 3 mg/kg | 1.7 hours | |
| Half-life (s.c.) | 10 mg/kg | 2.7 hours | |
| Half-life (s.c.) | 30 mg/kg | 4.7 hours | |
| AUC (s.c.) | 3 mg/kg | 5,460 hng/ml | |
| AUC (s.c.) | 30 mg/kg | 14,175 hng/ml |
Table 3: Pharmacokinetic Properties of this compound
Signaling Pathways and Experimental Workflows
Integrin α4β1 Signaling Pathway
Integrin α4β1, upon binding to VCAM-1, initiates a downstream signaling cascade that is crucial for cell adhesion, migration, and survival. A key aspect of this signaling is the activation of non-receptor tyrosine kinases, particularly Focal Adhesion Kinase (FAK) and Src. While α5β1 integrin signaling is heavily dependent on FAK, studies have shown that α4β1 can promote cell motility through a FAK-independent mechanism that involves the direct activation of Src.[2][3] This α4 cytoplasmic domain-specific activation of Src leads to the phosphorylation of downstream targets like p130Cas and the subsequent activation of Rac GTPase, which are critical for cytoskeletal reorganization and cell migration.[2]
Caption: Integrin α4β1 signaling cascade initiated by VCAM-1 binding and inhibited by this compound.
Experimental Workflow: In Vivo Hematopoietic Stem Cell Mobilization
The ability of this compound to mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood is a key indicator of its in vivo activity. This is assessed by treating mice with this compound and then quantifying the number of colony-forming units (CFUs) in the peripheral blood.[4]
Caption: Experimental workflow for assessing in vivo hematopoietic stem cell mobilization by this compound.
Experimental Protocols
VLA-4 Dependent Cell Adhesion Assay
This protocol is designed to quantify the adhesion of α4β1-expressing cells to VCAM-1 and to assess the inhibitory effect of compounds like this compound.
Materials:
-
96-well tissue culture plates
-
Recombinant human VCAM-1/Fc chimera protein
-
α4β1-expressing cells (e.g., Jurkat cells)
-
Calcein-AM fluorescent dye
-
This compound or other test compounds
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant VCAM-1/Fc at a concentration of 2 µg/mL in PBS.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with assay buffer.
-
-
Cell Preparation:
-
Label the α4β1-expressing cells with Calcein-AM dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at room temperature.
-
-
Adhesion Assay:
-
Add 100 µL of the cell suspension to each VCAM-1-coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Gently wash the wells three times with assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
In Vivo Hematopoietic Stem Cell Mobilization Assay
This protocol details the in vivo procedure for evaluating the ability of this compound to mobilize HSPCs.[4]
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., ethanol:propylene glycol:water)
-
Methylcellulose-based medium for CFU assays (e.g., MethoCult)
-
Recombinant cytokines (e.g., IL-3, IL-6, SCF)
-
14-day methylcellulose colony assay supplies
Procedure:
-
Animal Treatment:
-
Administer this compound to C57BL/6 mice via intravenous (i.v.) or subcutaneous (s.c.) injection at the desired dose (e.g., 1 mg/kg).
-
Administer a vehicle control to a separate group of mice.
-
-
Blood Collection:
-
At various time points post-injection (e.g., 1, 3, 6, 24 hours), collect peripheral blood from the mice via cardiac puncture or retro-orbital bleeding.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Mononuclear Cell Isolation:
-
Lyse the red blood cells using a lysis buffer.
-
Isolate the mononuclear cells by centrifugation.
-
Wash the cells with PBS.
-
-
Colony-Forming Unit (CFU) Assay:
-
Resuspend the mononuclear cells in the methylcellulose-based medium supplemented with recombinant cytokines.
-
Plate the cell suspension in duplicate or triplicate in 35 mm culture dishes.
-
Incubate the dishes at 37°C in a 5% CO2 incubator for 7-14 days.
-
-
Data Analysis:
-
After the incubation period, count the number of colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
Calculate the number of CFUs per milliliter of peripheral blood.
-
Compare the CFU counts between the this compound-treated and vehicle-treated groups to determine the extent of HSPC mobilization.
-
Conclusion
This compound is a highly potent and selective small-molecule inhibitor of integrin α4β1. Its ability to effectively block the α4β1-VCAM-1 interaction without causing receptor internalization highlights its distinct mechanism of action. The quantitative data from in vitro and in vivo studies demonstrate its potential for therapeutic applications in inflammatory and autoimmune diseases where leukocyte trafficking plays a key pathogenic role. The detailed protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other α4β1 inhibitors. Further investigation into the clinical efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule this compound, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BIO5192 for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BIO5192, a potent and selective small molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This document details its mechanism of action, key applications in immunological research, and relevant experimental protocols, making it an essential resource for professionals in immunology and drug development.
Core Concepts: Understanding this compound and its Target
This compound is a highly selective antagonist of the VLA-4 integrin, a key cell adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and hematopoietic stem and progenitor cells (HSPCs). VLA-4 plays a critical role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues during inflammatory responses and hematopoiesis. It achieves this by binding to its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the CS1 domain of fibronectin in the extracellular matrix.
By blocking the interaction between VLA-4 and its ligands, this compound effectively inhibits the trafficking of inflammatory cells and the retention of HSPCs in the bone marrow. This targeted mechanism of action underpins its therapeutic potential in autoimmune diseases and its utility as a tool for mobilizing HSPCs.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and pharmacokinetic properties.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Reference |
| Kd for α4β1 | <10 pM | [1] |
| IC50 for α4β1 | 1.8 nM | [1] |
| IC50 for α9β1 | 138 nM | [1] |
| IC50 for α2β1 | 1053 nM | [1] |
| IC50 for α4β7 | >500 nM | [1] |
| IC50 for αIIbβ3 | >10,000 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Administration Route | Dose (mg/kg) | Terminal Half-life (hours) | AUC (h*ng/ml) | Reference |
| Intravenous (i.v.) | 1 | 1.1 | - | [2] |
| Subcutaneous (s.c.) | 3 | 1.7 | 5,460 | [2] |
| Subcutaneous (s.c.) | 10 | 2.7 | - | [2] |
| Subcutaneous (s.c.) | 30 | 4.7 | 14,175 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the VLA-4 signaling pathway inhibited by this compound and the workflows for key experimental protocols.
VLA-4 Signaling Pathway
Caption: VLA-4 signaling pathway inhibited by this compound.
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for a cell adhesion assay with this compound.
Experimental Workflow: Hematopoietic Stem Cell Mobilization
References
Investigating Cell Adhesion with BIO5192: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of BIO5192, a potent and selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). By disrupting the interaction between VLA-4 and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), this compound offers a powerful tool for investigating and modulating cell adhesion processes, particularly in the context of hematopoietic stem and progenitor cell (HSPC) mobilization.
Mechanism of Action: Targeting the VLA-4/VCAM-1 Axis
This compound functions by competitively binding to the VLA-4 integrin, preventing its interaction with VCAM-1. This adhesion axis is crucial for the retention of HSPCs within the bone marrow niche. By inhibiting this interaction, this compound effectively mobilizes HSPCs from the bone marrow into the peripheral bloodstream.[1][2][3] The high selectivity of this compound for α4β1 over other integrins, such as α4β7, minimizes off-target effects and makes it a precise tool for studying VLA-4-mediated phenomena.[1]
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been quantified in various studies. The following tables summarize key in vitro and in vivo data, demonstrating its efficacy in inhibiting cell adhesion and mobilizing hematopoietic stem cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Integrin | IC50 (nM) | Reference |
| α4β1 (VLA-4) | 1.8 | [4][5][6] |
| α9β1 | 138 | [4] |
| α2β1 | 1053 | [4] |
| α4β7 | >500 | [4] |
| αIIbβ3 | >10,000 | [4] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Treatment | Fold Increase in HSPC Mobilization (vs. Basal) | Reference |
| This compound alone | 30-fold | [1][2] |
| This compound + Plerixafor | Additive (3-fold increase over this compound alone) | [1][2] |
| This compound + G-CSF + Plerixafor | 17-fold increase over G-CSF alone | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines for key experiments used to investigate the effects of this compound on cell adhesion and HSPC mobilization.
VLA-4 Mediated Cell Adhesion Assay
This assay quantifies the ability of cells expressing VLA-4 to adhere to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin, and the inhibitory effect of this compound on this process.
Materials:
-
96-well tissue culture plates
-
Recombinant VCAM-1 or Fibronectin
-
VLA-4 expressing cells (e.g., Jurkat cells, primary hematopoietic cells)
-
This compound
-
Cell labeling dye (e.g., Calcein-AM)
-
Wash buffer (e.g., PBS with Ca2+/Mg2+)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 or fibronectin solution and incubate. Block non-specific binding sites with a blocking agent like BSA.
-
Cell Preparation: Label VLA-4 expressing cells with a fluorescent dye such as Calcein-AM.
-
Treatment: Pre-incubate the labeled cells with varying concentrations of this compound or a vehicle control.
-
Adhesion: Add the treated cells to the coated wells and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The reduction in fluorescence in this compound-treated wells compared to the control indicates the inhibition of cell adhesion.
In Vivo Hematopoietic Stem Cell Mobilization Assay
This protocol details the procedure for evaluating the ability of this compound to mobilize HSPCs from the bone marrow to the peripheral blood in a murine model.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
This compound sterile solution
-
Method for peripheral blood collection (e.g., retro-orbital bleeding)
-
Red blood cell lysis buffer
-
Flow cytometer
-
Antibodies for HSPC markers (e.g., Lineage, Sca-1, c-Kit)
-
Colony-forming unit (CFU) assay reagents
Procedure:
-
Animal Dosing: Administer this compound to mice via an appropriate route (e.g., intravenous or subcutaneous injection).
-
Blood Collection: At various time points post-administration, collect peripheral blood from the mice.
-
Cell Preparation: Lyse red blood cells and prepare a single-cell suspension.
-
HSPC Quantification: Stain the cells with a cocktail of fluorescently-labeled antibodies against HSPC surface markers and analyze by flow cytometry to determine the number of mobilized HSPCs (Lin-Sca-1+c-Kit+ cells).
-
Functional Assay (CFU Assay): Plate the peripheral blood mononuclear cells in a semi-solid medium containing cytokines to promote the growth of hematopoietic colonies. The number of colonies formed is proportional to the number of functional progenitor cells mobilized.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the VLA-4 signaling pathway and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VLA-4-mediated interactions between normal human hematopoietic progenitors and stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk between CXCR4/SDF-1 and VLA-4/VCAM-1 pathways regulates neutrophil retention in the bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic Stem Cell Mobilization: A Clinical Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Essential roles of VLA-4 in the hematopoietic system - PubMed [pubmed.ncbi.nlm.nih.gov]
BIO5192 and Lymphocyte Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of BIO5192 in the study of lymphocyte migration. This compound is a potent and highly selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a critical role in the adhesion and migration of lymphocytes, making it a key target for therapeutic intervention in various inflammatory diseases. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions by directly antagonizing the VLA-4 receptor, thereby preventing its interaction with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This blockade of the VLA-4/VCAM-1 axis disrupts the adhesion of lymphocytes to the vascular endothelium, a crucial step in their migration from the bloodstream into tissues.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound in inhibiting lymphocyte adhesion and migration.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | < 10 pM | α4β1 integrin | [1][2] |
| IC50 (α4β1) | 1.8 nM | [2] | |
| IC50 (α9β1) | 138 nM | [2] | |
| IC50 (α2β1) | 1053 nM | [2] | |
| IC50 (α4β7) | > 500 nM | [2] | |
| IC50 (αIIbβ3) | > 10,000 nM | [2] |
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Experimental Condition | Inhibition | Cell Line | Ligand | Reference |
| Untreated | 43% | Murine A20 Lymphoma | Fibronectin | [3] |
| Phorbol 12-myristate 13-acetate–stimulated | 36% | Murine A20 Lymphoma | Fibronectin | [3] |
| Untreated | Inhibition of binding | Murine A20 Lymphoma | Soluble VCAM-1 | [3] |
Table 2: Inhibition of Lymphocyte Adhesion by this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on lymphocyte migration.
In Vitro Lymphocyte Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of lymphocytes to a substrate coated with a VLA-4 ligand.
Materials:
-
96-well microplate
-
This compound
-
Lymphocyte cell line (e.g., Jurkat, A20)
-
Recombinant VCAM-1 or fibronectin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell labeling dye (e.g., Calcein-AM)
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with recombinant VCAM-1 or fibronectin at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove any unbound ligand.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation and Labeling:
-
Culture lymphocytes to the desired confluency.
-
Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in an appropriate assay medium.
-
-
Inhibition with this compound:
-
Prepare serial dilutions of this compound in the assay medium.
-
Pre-incubate the labeled lymphocytes with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
-
Adhesion and Quantification:
-
Add the pre-incubated cell suspension to the coated wells of the microplate.
-
Allow the cells to adhere for 30-60 minutes at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion for each condition relative to the total number of cells added.
-
In Vitro Lymphocyte Migration (Transwell) Assay
This assay assesses the effect of this compound on the chemotactic migration of lymphocytes across a porous membrane.
Materials:
-
Transwell inserts with a suitable pore size (e.g., 5 µm for lymphocytes)
-
24-well companion plates
-
This compound
-
Lymphocyte cell line or primary lymphocytes
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
Assay medium (e.g., RPMI-1640)
Protocol:
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add the chemoattractant solution to the lower chamber of the wells. Use a medium without a chemoattractant as a negative control.
-
Coat the top of the Transwell membrane with VCAM-1 or fibronectin (optional, to mimic endothelial adhesion).
-
-
Cell Preparation and Treatment:
-
Resuspend lymphocytes in the assay medium.
-
Treat the cells with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.
-
-
Quantification:
-
After the incubation period, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter, flow cytometry, or a viability assay (e.g., MTT assay).
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the binding of VLA-4 on lymphocytes to VCAM-1 on endothelial cells.
Experimental Workflow Diagram
Caption: Workflow for an in vitro lymphocyte transwell migration assay with this compound.
References
- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule this compound, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Efficacy of BIO5192
This technical guide provides a comprehensive overview of the preclinical data available for BIO5192, a potent and selective small molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the VLA-4 signaling pathway.
Mechanism of Action
This compound functions by disrupting the interaction between VLA-4 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is crucial for the adhesion and trafficking of various cell types, including hematopoietic stem and progenitor cells (HSPCs) and lymphocytes. By inhibiting this binding, this compound can modulate cell adhesion-mediated processes, leading to the mobilization of cells from the bone marrow into the peripheral circulation and preventing the migration of inflammatory cells into tissues.[1][2]
Signaling Pathway
The VCAM-1/VLA-4 signaling axis is a key regulator of cell adhesion. The following diagram illustrates the mechanism of action of this compound in disrupting this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| Binding Affinity (Kd) | <10 pM | For α4β1 integrin.[3][4][5] |
| IC50 for α4β1 | 1.8 nM | Demonstrates high potency.[3][5][6] |
| IC50 for other integrins | α9β1: 138 nMα2β1: 1053 nMα4β7: >500 nMαIIbβ3: >10,000 nM | Shows high selectivity for α4β1.[6] |
| Inhibition of Cell Binding | 36-43% reduction | Murine A20 lymphoma cell binding to fibronectin.[1] |
Table 2: In Vivo Efficacy in HSPC Mobilization
| Treatment Group | Fold Increase in HSPCs (vs. baseline) | Peak Mobilization |
| This compound (alone) | ~30-fold | 0.5 - 1 hour |
| This compound + Plerixafor | 3-fold additive effect over single agents | 3 hours |
| G-CSF + this compound + Plerixafor | 17-fold increase vs. G-CSF alone; 135-fold over baseline | Not specified |
Data from murine models.[1][2]
Table 3: Pharmacokinetic Properties in Mice
| Administration Route | Dose (mg/kg) | Terminal Half-life (hours) | AUC (h*ng/ml) |
| Intravenous (i.v.) | 1 | 1.1 | Not specified |
| Subcutaneous (s.c.) | 3 | 1.7 | 5,460 |
| Subcutaneous (s.c.) | 10 | 2.7 | Not specified |
| Subcutaneous (s.c.) | 30 | 4.7 | 14,175 |
AUC: Area Under the Curve.[3][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HSPC Mobilization Studies in Mice
-
Animal Model: Murine models were used to assess the mobilization of hematopoietic stem and progenitor cells.[1]
-
Drug Formulation and Administration:
-
Combination Therapies:
-
Outcome Measures:
-
Peripheral blood was collected at various time points post-administration.
-
The concentration of colony-forming units (CFU) per milliliter of blood was determined to quantify HSPC mobilization.[1]
-
Long-term repopulating ability was assessed through competitive transplantation assays and measurement of donor chimerism in recipient mice.[1]
-
Experimental Workflow for HSPC Mobilization
In Vitro Cell Adhesion Assay
-
Cell Line: Murine A20 lymphoma cell line, which expresses VLA-4.[1]
-
Procedure:
-
96-well plates were coated with fibronectin.
-
A20 cells were pre-treated with this compound or a vehicle control.
-
In some experiments, cells were stimulated with phorbol 12-myristate 13-acetate (PMA) to activate VLA-4.
-
Cells were added to the fibronectin-coated plates and allowed to adhere.
-
Non-adherent cells were washed away.
-
The number of adherent cells was quantified to determine the effect of this compound on VLA-4-mediated binding.[1]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: Rat model of EAE, which serves as a model for multiple sclerosis.[4]
-
Drug Administration: this compound was administered subcutaneously, twice daily, from day 5 through day 14.[3][5]
-
Outcome Measures:
Conclusion
The preliminary studies on this compound demonstrate its high potency and selectivity as a VLA-4 inhibitor. The available data strongly support its potential as a mobilizing agent for hematopoietic stem and progenitor cells, both as a monotherapy and in combination with other agents like plerixafor and G-CSF. Furthermore, its efficacy in the EAE model suggests a broader therapeutic potential in inflammatory and autoimmune diseases where VLA-4-mediated cell trafficking plays a pathogenic role. The detailed preclinical data presented in this guide provide a solid foundation for further investigation and development of this compound as a novel therapeutic agent.
References
- 1. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule this compound, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
BIO5192: A Deep Dive into its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of BIO5192, a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). We will delve into its mechanism of action, summarize key quantitative data, outline experimental protocols for its study, and visualize its role in relevant signaling pathways.
Core Mechanism of Action: Selective Inhibition of Integrin α4β1
This compound functions as a high-affinity antagonist of the α4β1 integrin, a heterodimeric cell surface receptor crucial for cell-cell and cell-extracellular matrix (ECM) interactions.[1][2] Integrin α4β1 plays a pivotal role in inflammatory processes by mediating the migration and infiltration of lymphocytes into inflamed tissues.[1] It achieves this by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on the surface of endothelial cells.
Unlike some antibody-based inhibitors, this compound blocks the α4β1/ligand interaction without inducing the internalization of the integrin receptor from the cell surface.[1] This specific mode of action allows for a reversible and controlled inhibition of α4β1-mediated cell adhesion.
Quantitative Biological Data
The potency and selectivity of this compound have been characterized across various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Value | Target | Notes |
| Kd | < 10 pM | Integrin α4β1 | Demonstrates very high binding affinity.[1][2][3][4] |
| IC50 | 1.8 nM | Integrin α4β1 | Potent inhibition of the target integrin.[2][3][4] |
| IC50 | 138 nM | Integrin α9β1 | ~77-fold selectivity over α9β1.[2] |
| IC50 | 1053 nM | Integrin α2β1 | ~585-fold selectivity over α2β1.[2] |
| IC50 | > 500 nM | Integrin α4β7 | High selectivity over the related α4β7 integrin.[2] |
| IC50 | > 10,000 nM | Integrin αIIbβ3 | Negligible activity against the platelet integrin αIIbβ3.[2] |
Table 2: In Vivo Pharmacokinetic Properties in Mice
| Dose & Route | Half-life (t1/2) | Area Under the Curve (AUC) |
| 1 mg/kg, i.v. | 1.1 hours | Not Reported |
| 3 mg/kg, s.c. | 1.7 hours | 5,460 hng/ml |
| 10 mg/kg, s.c. | 2.7 hours | Not Reported |
| 30 mg/kg, s.c. | 4.7 hours | 14,175 hng/ml |
Data sourced from MedchemExpress.[3][4]
Key Biological Functions and Therapeutic Implications
Mobilization of Hematopoietic Stem and Progenitor Cells (HSPCs)
A significant biological function of this compound is its ability to induce the rapid mobilization of HSPCs from the bone marrow into the peripheral blood.[5][6] This effect is achieved by disrupting the interaction between VLA-4 on HSPCs and VCAM-1 in the bone marrow niche, a key axis for HSPC retention.
-
Efficacy: this compound alone can induce a 30-fold increase in the mobilization of murine HSPCs.[3][4][6]
-
Synergy: When combined with Plerixafor (a CXCR4 antagonist), this compound exhibits an additive effect on HSPC mobilization.[3][4][6] The combination of this compound, Plerixafor, and G-CSF can enhance mobilization by 17-fold compared to G-CSF alone.[6][7]
This property makes this compound a promising candidate for applications in stem cell transplantation and gene therapy.
Anti-inflammatory Activity
By blocking the migration of lymphocytes into tissues, this compound demonstrates potent anti-inflammatory effects. This has been particularly studied in the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1]
-
Efficacy in EAE: Treatment with this compound has been shown to be efficacious in the rat EAE model, delaying the onset of paralysis.[1][3][4]
These findings suggest the therapeutic potential of this compound in treating human inflammatory diseases.[1]
Experimental Protocols
In Vivo HSPC Mobilization in Mice
This protocol describes the general procedure for studying the mobilization of HSPCs in mice using this compound.
Materials:
-
This compound (sterile powder)
-
Vehicle solution: ethanol:propylene glycol:water (10:36:54), pH 7.0
-
Syringes and needles for injection
-
Equipment for blood collection and cell counting
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound by reconstituting the sterile powder in the vehicle solution to a final concentration of 200 μg/mL.[5]
-
Animal Dosing: Administer this compound to mice via intravenous (i.v.) or subcutaneous (s.c.) injection at the desired dosage (e.g., 1-30 mg/kg).
-
Blood Collection: At specified time points post-injection, collect peripheral blood from the mice.
-
HSPC Quantification: Analyze the collected blood to quantify the number of mobilized HSPCs, typically by counting colony-forming units (CFU) or by flow cytometry for specific cell surface markers.
Cell Adhesion Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on VLA-4-mediated cell adhesion.
Materials:
-
VLA-4 expressing cells (e.g., murine A20 lymphoma cells or human Jurkat cells)[5]
-
Fibronectin-coated or VCAM-1/Fc chimera protein-coated plates
-
This compound
-
Cell culture medium and reagents
-
Plate reader for quantification
Procedure:
-
Cell Preparation: Culture and harvest VLA-4 expressing cells.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Adhesion: Seed the pre-incubated cells onto the fibronectin or VCAM-1 coated plates and allow them to adhere for a specific period.
-
Washing: Gently wash the plates to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining the cells and measuring absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound's function, the following diagrams illustrate its mechanism of action and its application in experimental workflows.
Caption: Mechanism of this compound action on α4β1 integrin.
References
- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule this compound, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
BIO5192: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO5192 is a potent and highly selective small molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] VLA-4 plays a crucial role in cell adhesion and migration, and its involvement in inflammatory diseases and cancer has made it a significant therapeutic target.[4] These application notes provide a comprehensive overview of the in vivo applications of this compound, including detailed experimental protocols and relevant quantitative data to guide researchers in their study design.
Mechanism of Action
This compound selectively binds to integrin α4β1 with high affinity (Kd < 10 pM), inhibiting its interaction with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.[1][2][3] This blockade disrupts the adhesion and transmigration of leukocytes and cancer cells across the vascular endothelium, thereby modulating inflammatory responses and potentially inhibiting tumor metastasis and chemoresistance.[4][5]
VLA-4 Signaling Pathway
Caption: Inhibition of VLA-4 by this compound, blocking ligand binding and downstream signaling.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from published in vivo studies.
Table 1: Pharmacokinetic Properties of this compound
| Administration Route | Dose (mg/kg) | Terminal Half-life (hours) | AUC (h*ng/ml) |
| Intravenous (i.v.) | 1 | 1.1 | Not Reported |
| Subcutaneous (s.c.) | 3 | 1.7 | 5,460 |
| Subcutaneous (s.c.) | 10 | 2.7 | Not Reported |
| Subcutaneous (s.c.) | 30 | 4.7 | 14,175 |
Data sourced from MedchemExpress.[1][2]
Table 2: In Vivo Efficacy of this compound
| Model | Species | Treatment | Dose/Regimen | Key Finding |
| Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization | Murine | This compound | Not Specified | 30-fold increase in HSPC mobilization over basal levels.[1][2][5] |
| HSPC Mobilization | Murine | This compound + Plerixafor | 1 mg/kg i.v. (this compound) + 5 mg/kg s.c. (Plerixafor) | 3-fold additive effect on progenitor mobilization.[1][5] |
| HSPC Mobilization | Murine | This compound + Plerixafor + G-CSF | Not Specified | 17-fold enhancement in mobilization compared to G-CSF alone.[5][6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | This compound | 30 mg/kg s.c. (twice daily, days 5-14) | Delayed onset of paralysis.[1][2] |
Protocols for In Vivo Studies
The following protocols are generalized and should be adapted based on the specific research question, cell lines, and animal models used.
General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo studies investigating this compound efficacy.
Protocol 1: Xenograft Tumor Model
This protocol outlines a study to evaluate the efficacy of this compound in a subcutaneous xenograft mouse model.
1. Materials and Reagents:
-
This compound
-
Vehicle solution (e.g., 10% Ethanol, 36% Propylene Glycol, 54% Water, pH 7.0)[5]
-
VLA-4 expressing cancer cell line (e.g., B16-F10 melanoma, MOLM-13 leukemia)
-
Cell culture medium (specific to the cell line)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., NSG, NOD/SCID)
-
Calipers for tumor measurement
-
Sterile syringes and needles
2. Animal Handling and Housing:
-
All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for a minimum of one week of acclimatization before the start of the experiment.
3. Cell Preparation and Implantation:
-
Culture VLA-4 expressing cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (should be >95%).
-
Resuspend cells in sterile, serum-free medium or PBS, potentially mixed with Matrigel to enhance tumor take rate.
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound monotherapy, combination therapy).
5. Drug Preparation and Administration:
-
Prepare this compound in the appropriate vehicle. A stock solution can be made in DMSO and then diluted.[1][3] For in vivo use, a formulation of ethanol, propylene glycol, and water has been reported.[5]
-
Based on pharmacokinetic data, a subcutaneous dose of 3-30 mg/kg can be considered.[1][2] The dosing frequency will depend on the half-life and study design (e.g., once or twice daily).
-
Administer the prepared solutions via the desired route (e.g., subcutaneous, intravenous).
6. Efficacy Assessment and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe animals for any clinical signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specified maximum size or at a predetermined time point.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, flow cytometry).
Protocol 2: Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
This protocol is for assessing the ability of this compound to mobilize HSPCs into the peripheral blood.
1. Animals:
-
Use a suitable mouse strain, such as C57BL/6J.[5]
2. Drug Administration:
-
Administer this compound via intravenous or subcutaneous injection. A dose of 1 mg/kg (i.v.) has been shown to be effective.[1][2]
-
For combination studies, Plerixafor (5 mg/kg, s.c.) can be co-administered.[1][5]
3. Sample Collection:
-
Collect peripheral blood at various time points post-injection (e.g., 1, 3, 6 hours) to determine the peak mobilization time.[5]
-
Blood can be collected via retro-orbital bleeding or other approved methods into tubes containing an anticoagulant (e.g., EDTA).
4. Analysis of HSPCs:
-
Perform a complete blood count (CBC) to determine the total white blood cell count.
-
Use flow cytometry to enumerate HSPCs in the peripheral blood. Stain cells with a cocktail of antibodies against lineage markers (Lin-), c-Kit, and Sca-1 to identify the LSK (Lin-Sca-1+c-Kit+) population, which is enriched for HSPCs.
Safety and Toxicology
While detailed toxicology studies for this compound are not extensively reported in the provided search results, its mechanism of action as an integrin inhibitor suggests potential effects on immune cell trafficking. In a study on a rat model of EAE, this compound was shown to induce leukocytosis, which was used as a pharmacodynamic marker of its activity.[4] Researchers should carefully monitor complete blood counts and perform histological analysis of lymphoid organs in long-term studies.
Conclusion
This compound is a valuable research tool for investigating the roles of integrin α4β1 in various physiological and pathological processes. The protocols and data presented here provide a foundation for designing robust in vivo studies to explore its therapeutic potential in fields such as hematology, immunology, and oncology.
References
- 1. Inhibition of α4β1 integrin increases ovarian cancer response to carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of α4β1 integrin increases ovarian cancer response to carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective targeting of α4β1 integrin attenuates murine graft versus host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of VLA-4 (integrin α4β1) as a shared target for radiopharmaceutical therapy across solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIO5192 in Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO5192 is a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a crucial role in the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche through its interaction with vascular cell adhesion molecule-1 (VCAM-1) on stromal cells. By disrupting this VLA-4/VCAM-1 axis, this compound induces the rapid mobilization of HSPCs from the bone marrow into the peripheral blood.[1][2][3] These application notes provide detailed protocols for the use of this compound in preclinical murine models for hematopoietic stem cell mobilization, including methodologies for assessing mobilization efficacy and the functional capacity of mobilized cells.
Mechanism of Action
Hematopoietic stem cells are retained in the bone marrow through a complex network of adhesion molecules. The interaction between VLA-4 on the surface of HSPCs and VCAM-1 on bone marrow stromal cells is a key component of this retention mechanism. This compound, by binding to VLA-4, competitively inhibits its interaction with VCAM-1, thereby disrupting the anchoring of HSPCs to the bone marrow stroma and facilitating their egress into the peripheral circulation.[1][4] This targeted disruption offers a rapid and efficient method for HSPC mobilization.
Data Presentation
The efficacy of this compound for HSPC mobilization has been demonstrated in murine models, both as a single agent and in combination with other mobilizing agents. The following tables summarize the quantitative data from preclinical studies.
Table 1: Single-Agent and Combination Mobilization Efficacy of this compound in Mice
| Treatment Group | Fold Increase in Peripheral Blood CFU-GM vs. Baseline |
| This compound | 30-fold[1][2][3] |
| Plerixafor (AMD3100) | Varies by dose and route |
| This compound + Plerixafor | 3-fold additive effect over single agents[1][2][3] |
| G-CSF | Varies with duration |
| G-CSF + this compound + Plerixafor | 17-fold increase compared to G-CSF alone; 135-fold over baseline[1][2] |
CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage
Experimental Protocols
Protocol 1: In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol describes the procedure for inducing HSPC mobilization in mice using this compound.
Materials:
-
This compound
-
Vehicle solution: ethanol:propylene glycol:water (10:36:54), pH 7.0
-
Sterile syringes and needles for injection
-
Appropriate mouse strain (e.g., C57BL/6)
-
Equipment for intravenous or subcutaneous injection
-
Materials for peripheral blood collection (e.g., EDTA-coated micro-hematocrit tubes)
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute this compound powder in the vehicle solution to the desired concentration (e.g., 200 µg/mL).[1]
-
Ensure the solution is sterile, for instance by using a 0.22 µm syringe filter.
-
-
Animal Preparation and Dosing:
-
Use age- and sex-matched mice for all experimental groups.
-
Administer this compound intravenously at a dose of 1 mg/kg.[1]
-
For combination studies, plerixafor can be administered subcutaneously at 5 mg/kg.[1]
-
For studies involving G-CSF, a typical regimen is 250 µg/kg/day subcutaneously for 5 days.[1]
-
-
Blood Collection:
-
Collect peripheral blood at the time of peak mobilization. For this compound administered intravenously, peak mobilization occurs at 1 hour post-injection.[1]
-
For combination therapy with subcutaneous plerixafor, the peak is at 3 hours post-injection.[1]
-
Collect blood via retro-orbital bleeding or another approved method into EDTA-coated tubes to prevent coagulation.
-
-
Analysis:
-
Proceed with cell counting and subsequent assays such as the Colony-Forming Unit (CFU) assay (Protocol 2) or flow cytometry to quantify mobilized HSPCs.
-
Protocol 2: Colony-Forming Unit (CFU) Assay for Mobilized HSPCs
This assay quantifies the number of hematopoietic progenitors in the collected peripheral blood.
Materials:
-
Peripheral blood collected from mobilized mice
-
Red blood cell lysis buffer (e.g., ACK lysis buffer)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Lyse red blood cells from the peripheral blood sample using ACK lysis buffer.
-
Wash the remaining mononuclear cells with IMDM containing 2% FBS.
-
Perform a cell count to determine the concentration of nucleated cells.
-
-
Plating:
-
Dilute the cell suspension to the desired plating concentration.
-
Add the cells to the methylcellulose-based medium and vortex thoroughly.
-
Dispense the cell-methylcellulose mixture into 35 mm culture dishes.
-
-
Incubation:
-
Place the culture dishes in a humidified incubator at 37°C with 5% CO₂ for 10-14 days.
-
-
Colony Counting:
-
Using an inverted microscope, count the number of colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Calculate the number of CFUs per milliliter of peripheral blood.
-
Protocol 3: Competitive Repopulating Assay
This assay assesses the long-term engraftment potential of this compound-mobilized HSPCs.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from mobilized donor mice (e.g., CD45.2+)
-
Competitor bone marrow cells from congenic mice (e.g., CD45.1+)
-
Recipient mice (e.g., F1 generation expressing both CD45.1 and CD45.2)
-
Equipment for lethal irradiation of recipient mice
-
Materials for intravenous injection
-
Flow cytometer and fluorescently labeled antibodies against CD45.1 and CD45.2
Procedure:
-
Recipient Preparation:
-
Lethally irradiate recipient mice (e.g., 900 cGy) to ablate their native hematopoietic system.[1]
-
-
Cell Preparation and Transplantation:
-
Engraftment Analysis:
-
At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
-
Stain the blood cells with fluorescently labeled antibodies against CD45.1 and CD45.2.
-
Analyze the samples by flow cytometry to determine the percentage of donor-derived (CD45.2+) and competitor-derived (CD45.1+) cells in the peripheral blood. This percentage represents the level of chimerism and indicates the engraftment efficiency of the mobilized cells.[1]
-
-
Secondary Transplantation (Optional):
-
To assess the self-renewal capacity of the mobilized HSPCs, bone marrow cells can be harvested from the primary recipients and transplanted into secondary lethally irradiated recipients.[1]
-
Analyze engraftment in the secondary recipients as described above.
-
Concluding Remarks
This compound presents a promising approach for the rapid mobilization of hematopoietic stem and progenitor cells. The protocols outlined in these application notes provide a framework for preclinical investigation into the efficacy and functional capacity of this compound-mobilized cells. It is important to note that while preclinical data are robust, clinical trial data for this compound in the context of hematopoietic stem cell mobilization is limited. Further research is necessary to translate these findings to clinical applications.
References
- 1. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols for BIO5192 Administration in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE models are crucial for understanding the pathogenesis of MS and for the preclinical evaluation of novel therapeutic agents. One such agent, BIO5192, a potent and selective small-molecule inhibitor of the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), has shown efficacy in animal models of inflammatory diseases. These application notes provide detailed protocols for the administration of this compound in a mouse model of EAE, along with methods for assessing its therapeutic effects.
This compound's mechanism of action involves the blockade of the interaction between VLA-4, expressed on the surface of lymphocytes, and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on inflamed endothelial cells of the blood-brain barrier. This interaction is a critical step in the infiltration of pathogenic T cells into the central nervous system (CNS), a key event in the initiation and progression of EAE and MS. By inhibiting this interaction, this compound is expected to reduce CNS inflammation and ameliorate the clinical signs of EAE.
Data Presentation
Table 1: Prophylactic this compound Treatment on EAE Clinical Scores
| Treatment Group | Mean Day of Onset (± SEM) | Mean Peak Score (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle Control | 12.5 ± 0.8 | 3.5 ± 0.3 | 45.2 ± 5.1 |
| This compound (30 mg/kg) | 16.2 ± 1.1 | 2.1 ± 0.4 | 25.8 ± 4.5* |
*Note: Data are hypothetical and represent expected outcomes. *p < 0.05 compared to Vehicle Control.
Table 2: Histopathological Analysis of Spinal Cords from EAE Mice
| Treatment Group | Inflammation Score (0-4) (± SEM) | Demyelination Score (0-3) (± SEM) |
| Vehicle Control | 3.2 ± 0.4 | 2.5 ± 0.3 |
| This compound (30 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.2 |
*Note: Data are hypothetical and represent expected outcomes. *p < 0.05 compared to Vehicle Control.
Experimental Protocols
I. MOG35-55-Induced EAE in C57BL/6 Mice
This protocol describes the induction of a chronic progressive EAE model in C57BL/6 mice, which is suitable for evaluating the efficacy of therapeutic compounds like this compound.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
-
Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsify the MOG35-55 solution with an equal volume of CFA to a final MOG35-55 concentration of 1 mg/mL. The final emulsion should be thick and stable.
-
-
Immunization (Day 0):
-
Anesthetize mice lightly.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank (50 µL per site), for a total of 100 µg of MOG35-55 per mouse.
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
II. This compound Administration
This compound can be administered either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
Prophylactic Treatment:
-
Begin this compound administration on Day 0 (day of immunization) or Day 1.
-
Administer this compound subcutaneously (s.c.) at a dose of 30 mg/kg once or twice daily. The dosing regimen should be maintained for a predetermined period (e.g., 21 days).
-
The control group should receive an equivalent volume of the vehicle.
Therapeutic Treatment:
-
Monitor mice daily for the onset of clinical signs of EAE (see Clinical Scoring protocol).
-
Begin this compound administration when mice reach a clinical score of 1.0 or 2.0.
-
Administer this compound (30 mg/kg, s.c.) daily for the remainder of the study.
-
The control group should receive vehicle administration starting at a similar disease score.
III. Clinical Scoring of EAE
Monitor mice daily for clinical signs of EAE and body weight. Clinical scoring is typically performed on a 0-5 scale.
EAE Clinical Scoring Scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
IV. Histopathological Analysis
At the end of the study, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde. Collect spinal cords for histological analysis.
Procedure:
-
Tissue Processing:
-
Dissect the spinal cord and post-fix in 4% paraformaldehyde overnight.
-
Process the tissue for paraffin embedding.
-
Cut 5-10 µm thick sections.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess inflammatory cell infiltration.
-
Luxol Fast Blue (LFB) Staining: To assess demyelination.
-
-
Scoring:
-
Inflammation Score:
-
0: No inflammation.
-
1: Cellular infiltrates only in the perivascular space.
-
2: Mild cellular infiltration in the parenchyma.
-
3: Moderate cellular infiltration in the parenchyma.
-
4: Severe and widespread cellular infiltration.
-
-
Demyelination Score:
-
0: No demyelination.
-
1: Mild demyelination.
-
2: Moderate demyelination.
-
3: Severe and widespread demyelination.
-
-
Visualizations
Signaling Pathway of VLA-4 Inhibition by this compound
Caption: VLA-4/VCAM-1 interaction and its inhibition by this compound.
Experimental Workflow for this compound Efficacy Testing in EAE
Caption: Workflow for evaluating this compound in a mouse EAE model.
Application Notes and Protocols: Combining BIO5192 and Plerixafor for Enhanced Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic stem cell transplantation (HSCT) is a critical therapeutic procedure for a variety of hematologic malignancies and other disorders. The success of HSCT relies on the efficient collection of a sufficient number of hematopoietic stem and progenitor cells (HSPCs). While Granulocyte-colony stimulating factor (G-CSF) has been the standard agent for mobilizing HSPCs from the bone marrow into the peripheral blood, this approach can be time-consuming and is not always effective.[1][2] This has spurred the development of novel small molecule inhibitors that can rapidly and efficiently mobilize HSPCs.
This document provides detailed application notes and protocols for the combined use of BIO5192, a small molecule inhibitor of Very Late Antigen-4 (VLA-4), and Plerixafor (also known as AMD3100), a C-X-C chemokine receptor type 4 (CXCR4) antagonist, for the mobilization of HSPCs.[1][3][4] The synergistic action of these two agents offers a promising alternative to traditional mobilization regimens. This compound disrupts the interaction between VLA-4 on HSPCs and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on bone marrow stromal cells.[3][4][5] Plerixafor blocks the binding of Stromal Cell-Derived Factor-1 (SDF-1, or CXCL12) to its receptor CXCR4 on HSPCs.[6][7][8][9] The simultaneous blockade of these two key retention pathways leads to a robust and rapid egress of HSPCs into the peripheral circulation.[1][2][10]
Signaling Pathways in HSPC Mobilization
The retention of HSPCs within the bone marrow niche is an active process mediated by several key molecular interactions. The VLA-4/VCAM-1 and CXCR4/SDF-1 axes are central to this process. This compound and Plerixafor induce HSPC mobilization by antagonizing these pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
Application of BIO5192 in Multiple Sclerosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disorder of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. A key pathological step in MS is the trafficking of autoreactive leukocytes across the blood-brain barrier (BBB) into the CNS. This process is mediated by the interaction of adhesion molecules on the surface of immune cells with their corresponding ligands on endothelial cells. One of the critical interactions is between the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), on leukocytes and the Vascular Cell Adhesion Molecule-1 (VCAM-1) on the cerebral endothelium.[1][2]
BIO5192 is a potent and highly selective small-molecule inhibitor of VLA-4.[3] By blocking the VLA-4/VCAM-1 interaction, this compound prevents the transmigration of pathogenic lymphocytes into the CNS, thereby representing a promising therapeutic strategy for mitigating neuroinflammation in MS. These application notes provide an overview of the use of this compound in the context of a preclinical animal model of MS, Experimental Autoimmune Encephalomyelitis (EAE), summarizing key findings and providing detailed experimental protocols.
Mechanism of Action: VLA-4/VCAM-1 Inhibition
The infiltration of pathogenic T cells into the central nervous system is a critical event in the development of multiple sclerosis. This process is initiated by the adhesion of these immune cells to the endothelial lining of the blood-brain barrier. The interaction between VLA-4 on the surface of activated lymphocytes and VCAM-1 on endothelial cells is a key step in this adhesion and subsequent migration into the CNS. This compound acts as an antagonist to this interaction, effectively blocking a crucial gateway for neuroinflammation.
Data Presentation
The efficacy of this compound has been evaluated in the relapsing-remitting EAE (R-EAE) mouse model, where its administration at different stages of the disease has shown varied outcomes. The following tables summarize the qualitative findings from a key study by Theien et al. (2003), which investigated the effects of this compound on the clinical course of EAE.
Table 1: Effect of this compound Treatment Initiated Before Disease Onset
| Treatment Group | Day of Onset (Mean) | Peak Severity (Mean Clinical Score) | Post-Treatment Outcome |
| Vehicle Control | ~ Day 10-12 | 3.0 - 4.0 | Typical relapsing-remitting course |
| This compound (prophylactic) | Delayed | Reduced | Severe disease exacerbation upon treatment cessation |
Table 2: Effect of this compound Treatment Initiated During Disease Remission
| Treatment Group | Effect on Ongoing Remission | Relapse Rate (During Treatment) | Post-Treatment Outcome |
| Vehicle Control | Spontaneous relapses observed | N/A | Continued relapsing-remitting course |
| This compound (remission) | Moderately enhanced clinical disease | Increased | Exacerbation of disease upon treatment cessation |
Table 3: Effect of this compound Treatment Initiated at Peak of Acute Disease
| Treatment Group | Effect on Acute Disease | Relapse Rate (During Treatment) | Post-Treatment Outcome |
| Vehicle Control | Gradual entry into remission | N/A | Subsequent relapses |
| This compound (peak disease) | Accelerated entry into remission | Inhibited | Exacerbation of disease upon treatment cessation |
Note: The quantitative data in these tables are illustrative representations based on the qualitative descriptions from the cited literature, as the precise numerical data was not available in the public domain.
Experimental Protocols
The following are detailed protocols for the induction of EAE in mice and the subsequent administration of this compound for efficacy studies.
Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice
Materials:
-
Female SJL/J mice, 6-8 weeks old
-
Proteolipid protein 139-151 (PLP 139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PT)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-gauge needles
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of PLP 139-151 and CFA.
-
Dissolve PLP 139-151 in sterile PBS at a concentration of 2 mg/mL.
-
Mix equal volumes of the PLP 139-151 solution and CFA to create a stable water-in-oil emulsion. This can be achieved by repeatedly drawing the mixture into and expelling it from a syringe. A stable emulsion will not separate upon standing.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the PLP 139-151/CFA emulsion, divided between two sites on the flank. Each mouse should receive a total of 100 µg of PLP 139-151.
-
Administer 200 ng of pertussis toxin intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second i.p. injection of 200 ng of pertussis toxin in 100 µL of sterile PBS.
-
-
Clinical Monitoring:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Weigh the mice and score their clinical signs according to the scale in Table 4.
-
Table 4: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or paresis |
| 3 | Complete hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Ethanol (100%)
-
Propylene glycol
-
Sterile water
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles for administration
Procedure:
-
This compound Formulation:
-
Prepare a vehicle solution of 10% ethanol, 36% propylene glycol, and 54% sterile water (pH 7.0).
-
Reconstitute this compound powder in the vehicle to the desired stock concentration (e.g., 200 µg/mL). Ensure complete dissolution.
-
-
Administration:
-
The route of administration (e.g., intravenous, subcutaneous, or oral gavage) and the dosage will depend on the experimental design.
-
For prophylactic treatment, begin administration of this compound or vehicle control on a specified day post-immunization but before the expected onset of clinical signs (e.g., day 7).
-
For therapeutic treatment, initiate administration at a specific stage of the disease, such as the peak of the acute phase or during remission, as determined by the daily clinical scores.
-
Administer the appropriate volume of the this compound solution or vehicle to achieve the target dose (e.g., in mg/kg).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the EAE model.
Conclusion
This compound, as a selective VLA-4 inhibitor, demonstrates significant, though complex, effects on the clinical course of EAE, a preclinical model of MS. Its ability to modulate leukocyte trafficking into the CNS underscores the therapeutic potential of targeting the VLA-4/VCAM-1 axis. The timing of therapeutic intervention with VLA-4 antagonists appears to be a critical determinant of the treatment outcome, with prophylactic administration delaying disease onset and treatment at peak disease accelerating remission. However, the observed disease exacerbation upon treatment withdrawal highlights the need for further investigation into the long-term immunological consequences of VLA-4 blockade. The protocols and data presented herein provide a valuable resource for researchers investigating the role of VLA-4 in neuroinflammation and for the preclinical development of novel MS therapies.
References
Application Notes: BIO5192 for Studying Cell Migration
Introduction
BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2] Integrin α4β1 is a key cell adhesion molecule that mediates both cell-cell interactions, by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1), and cell-extracellular matrix (ECM) interactions, by binding to fibronectin.[3][4] These interactions are fundamental to the process of cell migration in various physiological and pathological contexts, including immune responses, embryonic development, and cancer metastasis.[5][6]
By specifically blocking the VLA-4/VCAM-1 and VLA-4/fibronectin axes, this compound provides a powerful tool for investigating the role of α4β1 integrin in cell migration.[7][8] Its primary mechanism involves disrupting the adhesion necessary for cell movement, which can be studied using various in vitro assays. Notably, while this compound typically inhibits migration in assays like scratch and transwell assays, it has also been shown to induce the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood, a process that relies on disrupting the retention signal mediated by VLA-4.[7][8][9] This makes this compound a versatile compound for studying different facets of cell motility.
Mechanism of Action
This compound binds to α4β1 integrin with very high affinity, preventing its engagement with its natural ligands.[1] This inhibition disrupts the downstream signaling cascades that regulate cytoskeletal rearrangement, formation of focal adhesions, and the generation of protrusive forces required for cell migration.[4][10][11] The α4β1 signaling pathway involves the recruitment of adaptor proteins like paxillin, which in turn modulates the activity of small GTPases such as Rac, a key regulator of lamellipodia formation.[3][11]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, highlighting its potency, selectivity, and observed biological effects.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Target Integrin | Notes |
| Binding Affinity (Kd) | < 10 pM | α4β1 (VLA-4) | Demonstrates very high-affinity binding.[1][2] |
| IC50 | 1.8 nM | α4β1 | Potent inhibition of the primary target.[1][2] |
| IC50 | 138 nM | α9β1 | ~77-fold lower affinity compared to α4β1. |
| IC50 | 1053 nM | α2β1 | ~585-fold lower affinity compared to α4β1. |
| IC50 | > 500 nM | α4β7 | Demonstrates high selectivity over the related α4β7. |
| IC50 | > 10,000 nM | αIIbβ3 | No significant activity at this platelet integrin. |
Table 2: Summary of Reported Biological Effects
| Assay / Model | Effect of this compound | Quantitative Result | Reference |
| Cell Adhesion Assay | Reduced binding of murine A20 lymphoma cells to fibronectin. | 43% reduction (untreated), 36% reduction (PMA-stimulated). | [7] |
| HSPC Mobilization (In Vivo) | Increased mobilization of murine hematopoietic stem and progenitor cells. | 30-fold increase over basal levels. | [1][2][7][8] |
| Combination Mobilization | Additive effect on HSPC mobilization when combined with Plerixafor. | 3-fold additive effect. | [7][8][9] |
| Combination Mobilization | Enhanced mobilization when combined with G-CSF and Plerixafor. | 17-fold enhancement compared to G-CSF alone. | [7][8][9] |
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocols
Here are detailed protocols for two standard cell migration assays, adapted for the use of this compound.
Scratch (Wound Healing) Assay
This assay measures collective cell migration by creating a cell-free gap ("scratch") in a confluent monolayer and monitoring the rate of closure.
Workflow Diagram
Protocol Details
-
Cell Seeding:
-
Pre-treatment (Optional):
-
Creating the Scratch:
-
Washing and Treatment:
-
Gently wash each well twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[12][15]
-
Prepare fresh culture medium containing the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM). This compound is typically dissolved in DMSO, so include a vehicle-only control (e.g., 0.1% DMSO).
-
Add the treatment media to the respective wells.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture the first images of the scratch in each well (Time = 0). Use a phase-contrast microscope at 4x or 10x magnification.[12]
-
Mark the plate or use stage coordinates to ensure the same field of view is imaged at subsequent time points.
-
Return the plate to the incubator and acquire images at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed (typically 24-48 hours).[12]
-
Quantify the area of the cell-free gap at each time point using software like ImageJ. Calculate the rate of cell migration as the change in the open area over time. Compare the migration rates between this compound-treated groups and the vehicle control.
-
Transwell (Boyden Chamber) Assay
This assay assesses the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Workflow Diagram
Protocol Details
-
Preparation:
-
Rehydrate Transwell inserts (typically with an 8 µm pore size membrane, suitable for most cell types) in serum-free medium for at least 1 hour in a 37°C incubator.[17]
-
Prepare the chemoattractant solution by adding a stimulant (e.g., 10% FBS, or a specific growth factor like VEGF) to serum-free medium. Add this solution (typically 600-750 µL) to the lower wells of a 24-well plate.[18][19]
-
-
Cell Preparation and Seeding:
-
Harvest cells and resuspend them in serum-free medium at a concentration of approximately 1 x 106 cells/mL.[17]
-
Create aliquots of the cell suspension and add this compound at desired final concentrations (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) as a control. Incubate for 15-30 minutes at room temperature.
-
Carefully place the rehydrated Transwell inserts into the wells containing the chemoattractant.
-
Seed the cell suspension (typically 100-200 µL) into the upper chamber of each insert.[19]
-
-
Incubation:
-
Fixation and Staining:
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[18][19]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[17][19][20]
-
Stain the cells by immersing the insert in a solution of 0.2% Crystal Violet for 5-10 minutes.[17]
-
Gently wash the insert in water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Once dry, use a microscope to view the underside of the membrane.
-
Capture images from 4-5 representative fields of view for each insert.
-
Count the number of stained, migrated cells per field using imaging software. Calculate the average number of migrated cells for each condition and compare the this compound-treated groups to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin α4β1 controls G9a activity that regulates epigenetic changes and nuclear properties required for lymphocyte migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechdaily.com [scitechdaily.com]
- 7. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways [frontiersin.org]
- 11. The Role of Integrins in Cell Migration - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. clyte.tech [clyte.tech]
- 14. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 15. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static.igem.org [static.igem.org]
Application Notes and Protocols for BIO5192 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO5192 is a potent and selective small-molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4). By targeting the interaction between VLA-4 and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), this compound effectively disrupts cell adhesion processes crucial in both normal physiological and pathological conditions. These application notes provide a comprehensive overview of the experimental design for studying this compound, including its mechanism of action, detailed protocols for in vitro and in vivo studies, and methods for analyzing its effects on cellular signaling and gene expression.
Introduction
Integrin α4β1 (VLA-4) is a key adhesion molecule expressed on the surface of various hematopoietic and non-hematopoietic cells, including lymphocytes, monocytes, and hematopoietic stem and progenitor cells (HSPCs). Its interaction with VCAM-1, which is expressed on endothelial and stromal cells, mediates cell adhesion, trafficking, and retention within the bone marrow niche. The disruption of the VLA-4/VCAM-1 axis has significant therapeutic potential in inflammatory diseases and for the mobilization of HSPCs for transplantation. This compound, with its high affinity and selectivity for VLA-4 (IC50 = 1.8 nM), offers a powerful tool for investigating these processes and as a potential therapeutic agent.[1][2][3]
Mechanism of Action
This compound competitively binds to VLA-4, preventing its interaction with VCAM-1. This inhibition disrupts the tethering and adhesion of VLA-4 expressing cells to the vascular endothelium and bone marrow stroma. In the context of HSPCs, this disruption leads to their release from the bone marrow niche and mobilization into the peripheral blood.[1][4][5][6]
Signaling Pathway
The binding of VLA-4 to VCAM-1 initiates intracellular signaling cascades that promote cell adhesion, survival, and proliferation. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways.
Caption: Mechanism of this compound action.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Reference |
| Target | Integrin α4β1 (VLA-4) | [1][2][3] |
| IC50 | 1.8 nM | [1][2] |
| Kd | <10 pM | [1][2][3] |
In Vivo Efficacy of this compound in Murine Models
| Treatment | Effect on HSPC Mobilization | Reference |
| This compound (1 mg/kg, i.v.) | 30-fold increase over basal levels | [1][4] |
| This compound + Plerixafor | Additive effect (3-fold increase over this compound alone) | [4][5] |
| This compound + Plerixafor + G-CSF | 17-fold enhancement compared to G-CSF alone | [4][5] |
Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol is designed to assess the ability of this compound to inhibit the adhesion of VLA-4-expressing cells to fibronectin or VCAM-1 coated surfaces.
Materials:
-
VLA-4 expressing cell line (e.g., A20 murine lymphoma cell line)
-
This compound
-
Fibronectin or recombinant VCAM-1
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat wells of a 96-well plate with 50 µL of fibronectin (10 µg/mL) or VCAM-1 (2 µg/mL) in PBS overnight at 4°C.
-
Wash wells twice with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash wells twice with PBS.
-
-
Cell Preparation:
-
Culture A20 cells to the desired density.
-
Label cells with Calcein-AM (2 µM) for 30 minutes at 37°C.
-
Wash cells twice with serum-free RPMI medium and resuspend at 1 x 10^6 cells/mL in serum-free RPMI.
-
-
Adhesion Assay:
-
Pre-incubate labeled cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the percentage of adhesion relative to the untreated control.
-
Caption: In vitro cell adhesion assay workflow.
In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
This protocol describes the induction of HSPC mobilization in mice using this compound.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Reagents for Colony-Forming Unit (CFU) assay or flow cytometry
Protocol:
-
Animal Dosing:
-
Administer this compound intravenously (i.v.) at 1 mg/kg or subcutaneously (s.c.) at a desired dose.
-
Administer vehicle control to a separate group of mice.
-
-
Blood Collection:
-
Collect peripheral blood at various time points post-injection (e.g., 0.5, 1, 3, 6 hours) via retro-orbital or tail vein bleeding.
-
-
HSPC Quantification:
-
CFU Assay:
-
Isolate mononuclear cells from the blood using a density gradient.
-
Plate cells in methylcellulose-based medium.
-
Incubate for 7-14 days and count the number of colonies (CFU-GM, BFU-E, CFU-GEMM).
-
-
Flow Cytometry:
-
Stain peripheral blood cells with a cocktail of antibodies to identify HSPCs (e.g., Lineage-, Sca-1+, c-Kit+; LSK cells).
-
Analyze using a flow cytometer.
-
-
-
Data Analysis:
-
Calculate the number of CFU or LSK cells per mL of blood.
-
Compare the results from this compound-treated mice to the vehicle control group.
-
Caption: In vivo HSPC mobilization workflow.
Western Blot Analysis of Downstream Signaling
This protocol is for analyzing the effect of this compound on VLA-4 mediated signaling pathways.
Materials:
-
VLA-4 expressing cells
-
This compound
-
VCAM-1 (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-paxillin, anti-FAK, anti-p-FAK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with this compound for 30 minutes.
-
Stimulate cells with soluble VCAM-1 or by plating on VCAM-1 coated dishes for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is to assess changes in gene expression in response to this compound treatment.
Materials:
-
VLA-4 expressing cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VCAM-1, MMPs) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound for a desired period (e.g., 6, 12, 24 hours).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions with cDNA, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
-
Conclusion
This compound is a valuable research tool for studying the roles of VLA-4 in various biological processes. The protocols provided herein offer a framework for investigating its efficacy and mechanism of action in both in vitro and in vivo settings. These studies will contribute to a better understanding of VLA-4-mediated cell adhesion and its potential as a therapeutic target.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Hematopoietic stem and progenitor cell mobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. western blot protocol – integrin signalling cell adhesion in cancer [ivaskalab.com]
- 4. researchgate.net [researchgate.net]
- 5. Hematopoietic Stem and Progenitor Cell Mobilization in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell adhesion -Cell movement -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
Application Notes and Protocols: BIO5192 in Combination with G-CSF for Hematopoietic Stem and Progenitor Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood is a critical step for various therapeutic applications, including hematopoietic stem cell transplantation. Granulocyte-colony stimulating factor (G-CSF) is the current standard of care for HSPC mobilization; however, a significant number of patients respond poorly. Emerging strategies involve the combination of G-CSF with agents that target alternative pathways involved in HSPC retention within the bone marrow niche.
One such promising agent is BIO5192, a small molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a crucial role in the adhesion of HSPCs to the bone marrow stroma by interacting with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). By blocking this interaction, this compound disrupts the anchoring of HSPCs, leading to their release into the circulation. Preclinical studies have demonstrated that the combination of this compound with G-CSF results in a synergistic effect, leading to a more robust and rapid mobilization of HSPCs compared to either agent alone.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in combination with G-CSF for HSPC mobilization based on available preclinical data.
Mechanism of Action: The VLA-4/VCAM-1 and CXCR4/SDF-1 Axes
The retention and mobilization of HSPCs are tightly regulated by the interplay of several signaling pathways. Two of the most critical axes are the VLA-4/VCAM-1 and the CXCR4/SDF-1 (CXCL12) pathways.[4][5]
-
VLA-4/VCAM-1 Axis: HSPCs express VLA-4 on their surface, which binds to VCAM-1 expressed by bone marrow stromal cells. This interaction acts as a critical anchor, retaining HSPCs within the protective bone marrow niche.[6] this compound, as a potent VLA-4 inhibitor, directly disrupts this binding, leading to the detachment of HSPCs from the stroma and their subsequent egress into the peripheral blood.[1][7]
-
CXCR4/SDF-1 Axis: The chemokine receptor CXCR4 is expressed on HSPCs and binds to Stromal Cell-Derived Factor-1 (SDF-1 or CXCL12), which is highly expressed in the bone marrow. This interaction is crucial for HSPC homing and retention.[8][9][10] G-CSF is believed to indirectly disrupt this axis, contributing to HSPC mobilization. Plerixafor (AMD3100) is a direct inhibitor of CXCR4.[8]
The combination of this compound and G-CSF targets two distinct and critical retention mechanisms, leading to a potent synergistic mobilization of HSPCs.[4][5][11]
Signaling Pathway Diagram
Caption: Signaling pathways in HSPC mobilization targeted by this compound and G-CSF.
Experimental Protocols
The following protocols are based on preclinical murine models and established laboratory procedures. They should be adapted as necessary for specific experimental designs.
Protocol 1: In Vivo Hematopoietic Stem and Progenitor Cell Mobilization in Mice
This protocol outlines the procedure for inducing HSPC mobilization in a murine model using this compound in combination with G-CSF.
Materials:
-
This compound
-
Recombinant Human G-CSF (Filgrastim)
-
Vehicle for this compound (e.g., 10% ethanol, 36% propylene glycol, 54% water, pH 7.0)
-
Sterile, pyrogen-free saline
-
C57BL/6J mice (or other appropriate strain)
-
Sterile syringes and needles for injection
Procedure:
-
G-CSF Administration:
-
Administer G-CSF subcutaneously at a dose of 250 µg/kg/day for 5 consecutive days.[7]
-
-
This compound Administration (on Day 5):
-
On the fifth day of G-CSF administration, prepare this compound in the appropriate vehicle.
-
Administer this compound intravenously at a dose of 1 mg/kg.[7]
-
-
Blood Collection:
-
Collect peripheral blood from the mice at 1 hour post-BIO5192 injection.[7] This time point corresponds to the peak mobilization observed in preclinical studies.
-
Blood can be collected via retro-orbital bleeding or cardiac puncture (terminal procedure) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Analysis of Mobilized HSPCs:
-
Quantify the mobilized HSPCs using the protocols for Colony-Forming Unit (CFU) Assay (Protocol 2) and Flow Cytometry for CD34+ or Lineage-Sca-1+c-Kit+ (LSK) cells (Protocol 3).
-
Protocol 2: Colony-Forming Unit (CFU) Assay
This assay quantifies the number of functional hematopoietic progenitor cells capable of forming colonies in semi-solid media.
Materials:
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Peripheral blood mononuclear cells (PBMCs) isolated from collected blood samples
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from the collected peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Plating:
-
Dilute the PBMCs in IMDM to the desired concentration.
-
Add the cell suspension to the methylcellulose medium and vortex thoroughly.
-
Dispense 1.1 mL of the cell/methylcellulose mixture into each 35 mm culture dish using a syringe with a blunt-end needle to avoid air bubbles.
-
Gently rotate the dish to ensure even distribution.
-
-
Incubation:
-
Place the culture dishes in a 100 mm petri dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubate for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
-
Colony Counting:
-
At the end of the incubation period, count the colonies using an inverted microscope.
-
Identify and enumerate different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Protocol 3: Flow Cytometry for Enumeration of Mobilized HSPCs
This protocol, based on the ISHAGE guidelines, is for the quantification of CD34+ HSPCs. For murine studies, Lineage-Sca-1+c-Kit+ (LSK) markers are commonly used.
Materials:
-
Fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD34, anti-CD45 for human; anti-Lineage cocktail, anti-Sca-1, anti-c-Kit for mouse)
-
Viability dye (e.g., 7-AAD)
-
Lysing solution
-
Counting beads (for single-platform analysis)
-
Flow cytometer
Procedure:
-
Staining:
-
Add the appropriate volume of whole blood or isolated PBMCs to a flow cytometry tube.
-
Add the fluorochrome-conjugated antibodies and vortex gently.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Add the viability dye and incubate for another 5-10 minutes.
-
-
Lysis:
-
Add lysing solution to lyse the red blood cells and incubate as per the manufacturer's instructions.
-
-
Acquisition:
-
If using a single-platform method, add a known number of counting beads to each tube just before acquisition.
-
Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events to ensure statistical significance.
-
-
Analysis:
-
Gate on viable, single cells.
-
For human samples, identify the CD45dim population and then gate on CD34+ cells.
-
For murine samples, gate on the Lineage-negative population, and then identify the Sca-1+ and c-Kit+ cells.
-
Calculate the absolute number of HSPCs per microliter of blood.
-
Experimental Workflow Diagram
Caption: Experimental workflow for HSPC mobilization and analysis.
Data Presentation
The following tables summarize the quantitative data from preclinical murine studies investigating the efficacy of this compound, alone and in combination with G-CSF and/or Plerixafor, for HSPC mobilization.
Table 1: Mobilization of Colony-Forming Units (CFUs) in Peripheral Blood
| Treatment Group | Dose | Peak Fold Increase in CFUs (vs. Baseline) |
| This compound | 1 mg/kg IV | ~30-fold[1][7] |
| G-CSF | 250 µg/kg/day for 5 days | ~17-fold[7] |
| This compound + Plerixafor | 1 mg/kg IV + 5 mg/kg SC | ~90-fold[7] |
| G-CSF + this compound + Plerixafor | As above | ~135-fold[7] |
Table 2: Enhanced Mobilization with the Triple Combination Therapy
| Treatment Group | Fold Increase in CFUs (vs. G-CSF alone) |
| G-CSF + this compound + Plerixafor | ~17-fold[1][2][7] |
Potential Adverse Effects
Information on the adverse effects of the this compound and G-CSF combination is limited to preclinical studies.
-
G-CSF: Common side effects in humans include bone pain, headache, fatigue, and nausea.[12]
-
VLA-4 Inhibitors: While this compound itself has not been extensively studied in humans for this application, other VLA-4 inhibitors have been associated with a risk of progressive multifocal leukoencephalopathy (PML) with long-term use in other indications, although the risk with short-term mobilization protocols is unknown.
Researchers should carefully monitor for any signs of toxicity in animal models, including changes in weight, behavior, and complete blood counts.
Conclusion
The combination of the VLA-4 inhibitor this compound with G-CSF represents a promising strategy to enhance the mobilization of hematopoietic stem and progenitor cells. The preclinical data strongly suggest a synergistic effect, leading to a more rapid and robust mobilization compared to G-CSF alone. The provided protocols and application notes offer a framework for researchers to further investigate this combination in preclinical settings. Further studies are warranted to fully elucidate the clinical potential and safety profile of this combination therapy for improving HSPC transplantation outcomes.
References
- 1. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential roles of VLA-4 in the hematopoietic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR4 and mobilization of hematopoietic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous blockade of CXCR4 results in dramatic mobilization and expansion of hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCR4 is required for the quiescence of primitive hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mobilization of hematopoietic stem and progenitor cells using inhibitors of CXCR4 and VLA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining G-CSF with a blockade of adhesion strongly improves the reconstitutive capacity of mobilized hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of BIO5192: A Potent and Selective VLA-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro use of BIO5192, a highly potent and selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). These guidelines are intended to assist researchers in immunology, hematology, and oncology in designing and executing experiments to investigate VLA-4-mediated biological processes.
Introduction
This compound is a powerful research tool for studying the roles of VLA-4 in cell adhesion, migration, and signaling. VLA-4 is a key mediator in inflammatory responses and hematopoiesis, primarily through its interaction with its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. By specifically blocking this interaction, this compound allows for the elucidation of VLA-4's contribution to various physiological and pathological processes. In vitro, this compound is instrumental in studying leukocyte adhesion to endothelial cells, hematopoietic stem and progenitor cell (HSPC) mobilization, and the proliferation and survival of certain cancer cells.
Mechanism of Action
This compound selectively binds to integrin α4β1, preventing its interaction with VCAM-1 and the CS-1 domain of fibronectin. This blockade directly inhibits the adhesion of cells expressing VLA-4, such as lymphocytes and hematopoietic stem cells, to their respective ligands on other cells or the extracellular matrix. Notably, this compound does not induce the internalization of the α4β1 integrin, unlike some antibody-based inhibitors.[1] This allows for the study of direct VLA-4 blockade without the confounding factor of receptor downregulation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BIO5192 Pharmacokinetic Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental optimization of BIO5192's pharmacokinetic (PK) properties.
I. Troubleshooting Guides
This section offers solutions to specific issues that may arise during your research with this compound.
Issue 1: Low Oral Bioavailability of this compound
Question: We are observing low and variable oral bioavailability of this compound in our preclinical models. What are the potential causes and how can we improve it?
Answer:
Low oral bioavailability of a small molecule inhibitor like this compound can stem from several factors, primarily poor aqueous solubility, low intestinal permeability, and significant first-pass metabolism. To systematically troubleshoot and address this issue, consider the following strategies:
Potential Causes & Solutions:
| Potential Cause | Proposed Solution | Experimental Protocol |
| Poor Aqueous Solubility | Investigate formulation strategies to enhance dissolution. | Formulation Screening: 1. Amorphous Solid Dispersions: Prepare dispersions of this compound with polymers like PVP or HPMC. 2. Lipid-Based Formulations: Formulate this compound in self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.[1][2][3][4] 3. Nanosuspensions: Reduce particle size to the nanometer range to increase surface area and dissolution rate.[3] |
| Low Intestinal Permeability | Characterize the permeability of this compound and investigate the involvement of efflux transporters. | Caco-2 Permeability Assay: 1. Culture Caco-2 cells on permeable supports for ~21 days to form a differentiated monolayer.[5][6]2. Assess the bidirectional transport (apical to basolateral and basolateral to apical) of this compound across the monolayer.[7][8]3. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.[8] |
| First-Pass Metabolism | Determine the metabolic stability of this compound in liver microsomes or hepatocytes. | In Vitro Metabolic Stability Assay: 1. Incubate this compound with liver microsomes or S9 fractions in the presence of NADPH.[9]2. Analyze the depletion of the parent compound over time using LC-MS/MS to determine the in vitro half-life and intrinsic clearance.[9] |
Experimental Workflow for Troubleshooting Low Bioavailability:
References
- 1. unmc.edu [unmc.edu]
- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 4. Chemical Methods for Biopharmaceutical Half-Life Extension - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. bioivt.com [bioivt.com]
- 9. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the short half-life of BIO5192 in experiments
Welcome to the technical support center for BIO5192. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound, with a particular focus on overcoming its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent small molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1] Its mechanism of action is the interruption of the VCAM-1/VLA-4 axis.[1][2][3] This interaction is crucial for the adhesion and migration of leukocytes and hematopoietic stem and progenitor cells (HSPCs). By blocking this pathway, this compound can mobilize HSPCs from the bone marrow into the peripheral blood.[1][2][3]
Q2: What is the half-life of this compound and why is it a concern in experiments?
This compound has a notably short half-life, which varies depending on the route of administration. Intravenous (IV) injection results in a half-life of approximately 1.1 hours, while subcutaneous (SC) injection can extend the half-life to a range of 1.7 to 4.7 hours, depending on the dosage. This short duration of action can be a significant challenge in experiments, particularly those requiring sustained inhibition of VLA-4 over longer periods.
Q3: How can I overcome the short half-life of this compound in my experiments?
There are several strategies to mitigate the challenges posed by this compound's short half-life:
-
Frequent Dosing: For in vivo studies, a continuous infusion or frequent administration schedule (e.g., twice daily) may be necessary to maintain effective concentrations.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to this compound (PEGylation) has been shown to significantly extend its half-life and duration of action. While this requires chemical modification, it can provide a more sustained effect from a single administration.
-
Combination Therapy: In some applications, such as HSPC mobilization, combining this compound with other agents like Plerixafor (a CXCR4 antagonist) can produce a synergistic or additive effect, potentially reducing the reliance on continuous high concentrations of this compound alone.[1]
-
In Vitro System Design: For cell culture experiments, the short half-life can be managed by replenishing the media with fresh this compound at regular intervals. The frequency of media changes will depend on the specific experimental timeline and the stability of the compound in your culture conditions.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C.
Q5: Are there any known issues with the formulation of this compound for in vivo studies?
Yes, precipitation has been observed when diluting a DMSO stock of this compound in saline. A recommended approach is to first reconstitute this compound in DMSO and then dilute it in phosphate-buffered saline (PBS) for in vivo administration.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Recommended Solution |
| Loss of inhibitory effect over time in cell culture. | Short half-life of this compound leading to decreased effective concentration. | 1. Replenish the culture media with fresh this compound every 4-6 hours. 2. For longer-term experiments, consider a continuous perfusion system if available. 3. Validate the stability of this compound in your specific cell culture medium and conditions. |
| Inconsistent results between experiments. | 1. Variability in the timing of this compound addition and assay readout. 2. Degradation of this compound stock solution. | 1. Standardize the timing of all experimental steps meticulously. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Unexpected cell toxicity. | 1. High concentration of DMSO in the final culture medium. 2. Off-target effects at very high concentrations of this compound. | 1. Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%). 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your assay. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| Lack of sustained in vivo efficacy. | The short in vivo half-life of this compound. | 1. Implement a more frequent dosing schedule (e.g., subcutaneous injections every 4-6 hours). 2. Consider using a continuous delivery system such as an osmotic minipump. 3. If feasible, explore the use of a PEGylated version of this compound for a longer duration of action. |
| Precipitation of the compound upon injection. | Formulation incompatibility. | 1. Avoid using saline as a diluent for your DMSO stock of this compound. 2. Use sterile PBS to dilute the DMSO stock solution immediately before injection. 3. Visually inspect the solution for any precipitation before administration. |
| Variability in animal response. | 1. Inconsistent administration of the compound. 2. Rapid metabolism and clearance of this compound. | 1. Ensure precise and consistent dosing and administration technique for all animals. 2. Consider performing pharmacokinetic studies to determine the actual concentration of this compound in the plasma of your animal model over time. This will help in optimizing the dosing regimen. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cell Adhesion Assays
| Cell Line | Ligand | This compound Concentration | Inhibition of Adhesion | Reference |
| Murine A20 Lymphoma | Fibronectin | 1 µg/mL | 43% (untreated), 36% (PMA-stimulated) | [1] |
| Murine A20 Lymphoma | VCAM-1/Fc | 1 µg/mL | Significant reduction in binding | [1] |
Table 2: In Vivo Efficacy of this compound in Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
| Animal Model | Administration Route & Dose | Effect on HSPC Mobilization | Combination Therapy | Additive/Synergistic Effect | Reference |
| Murine | Intravenous (IV), 1 mg/kg | 30-fold increase over basal levels | Plerixafor (5 mg/kg, SC) | 3-fold additive effect | [1][2] |
| Murine | Intravenous (IV), 1 mg/kg | - | G-CSF + Plerixafor | 17-fold enhancement compared to G-CSF alone | [1][2] |
Table 3: Pharmacokinetic Properties of this compound
| Administration Route | Dose | Half-life (t½) |
| Intravenous (IV) | 1 mg/kg | 1.1 hours |
| Subcutaneous (SC) | 3 mg/kg | 1.7 hours |
| Subcutaneous (SC) | 10 mg/kg | 2.7 hours |
| Subcutaneous (SC) | 30 mg/kg | 4.7 hours |
Experimental Protocols
In Vitro Cell Adhesion Assay
Objective: To quantify the inhibitory effect of this compound on VLA-4-mediated cell adhesion to fibronectin.
Materials:
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VLA-4 expressing cells (e.g., Jurkat, A20 lymphoma cells)
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96-well tissue culture plates
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Fibronectin
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Bovine Serum Albumin (BSA)
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This compound
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DMSO
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PBS
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Cell culture medium
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Calcein-AM (or other fluorescent cell viability dye)
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Fluorescence plate reader
Methodology:
-
Plate Coating:
-
Coat wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C.
-
As a negative control, coat wells with 1% BSA in PBS.
-
The following day, wash the wells twice with PBS to remove any unbound fibronectin or BSA.
-
-
Cell Preparation:
-
Culture VLA-4 expressing cells to the desired confluency.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Pre-incubate the cells with the different concentrations of this compound for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the cell suspension (containing this compound or vehicle control) to each well of the fibronectin-coated and BSA-coated plates.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each condition relative to the total number of cells added (determined from a set of wells with cells that were not washed).
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
-
In Vivo Hematopoietic Stem Cell (HSC) Mobilization
Objective: To assess the ability of this compound to mobilize hematopoietic stem cells into the peripheral blood of mice.
Materials:
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C57BL/6 mice (or other appropriate strain)
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This compound
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DMSO
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Sterile PBS
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Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
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Red blood cell lysis buffer
-
Flow cytometry antibodies for HSC markers (e.g., Lineage cocktail, Sca-1, c-Kit)
-
Flow cytometer
Methodology:
-
Animal Preparation:
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Acclimate mice to the facility for at least one week before the experiment.
-
House animals in accordance with institutional guidelines.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the this compound stock solution in sterile PBS to the desired final concentration (e.g., 1 mg/kg).
-
Administer the this compound solution to the mice via intravenous (tail vein) or subcutaneous injection. Administer a vehicle control (DMSO in PBS) to a control group of mice.
-
-
Blood Collection:
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At various time points after injection (e.g., 1, 3, 6, and 24 hours), collect peripheral blood from the mice via retro-orbital bleeding or tail vein sampling into heparinized tubes.
-
-
Sample Processing:
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the remaining white blood cells with PBS containing 2% FBS.
-
-
Flow Cytometry Analysis:
-
Stain the cells with a cocktail of fluorescently labeled antibodies against hematopoietic stem cell markers (e.g., Lineage-negative, Sca-1-positive, c-Kit-positive; LSK cells).
-
Acquire the stained cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on the LSK cell population to determine the percentage and absolute number of HSCs in the peripheral blood at each time point.
-
Compare the number of circulating HSCs in the this compound-treated group to the vehicle-treated control group.
-
Visualizations
VLA-4 Signaling Pathway and Inhibition by this compound
Caption: VLA-4 signaling pathway and its inhibition by this compound.
Experimental Workflow for Troubleshooting this compound Experiments
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
BIO5192 Technical Support Center: Troubleshooting Stability and Solubility
Welcome to the technical support center for BIO5192. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM.[1] For most in vitro applications, creating a high-concentration stock solution in DMSO is the recommended first step.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media for my cell-based assay. What can I do?
A2: This is a common issue when diluting DMSO-soluble compounds into aqueous buffers. Here are several troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
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Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the aqueous medium.
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Sonication: If precipitation persists, brief sonication of the solution can help to redissolve the compound.[2][3]
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Warm the Solution: Gently warming the solution (e.g., to 37°C) may aid in dissolution.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][3]
Q4: How should I prepare this compound for in vivo animal studies?
A4: The optimal formulation for in vivo use can depend on the specific experimental requirements. However, published studies have used the following formulations:
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A sterile powder of this compound was reconstituted at 200 μg/mL in a vehicle of 10% ethanol, 36% propylene glycol, and 54% water (pH 7.0) for studies in mice.[4]
-
Other potential formulations for achieving a clear solution include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[2][3]
It is crucial to ensure the sterility of any formulation intended for in vivo administration.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 817.78 g/mol | |
| Formula | C₃₈H₄₆Cl₂N₆O₈S | |
| Purity | ≥98% | |
| Solubility in DMSO | Up to 100 mM | [1] |
| In Vivo Solubility | ≥ 2.5 mg/mL (3.02 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Solubility | ≥ 2.5 mg/mL (3.02 mM) in 10% DMSO, 90% Corn Oil | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | Long-term | |
| Stock Solution in DMSO | -20°C | Up to 1 month | [2][3] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (based on a molecular weight of 817.78 g/mol ). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term use (≤ 1 month) or -80°C for long-term storage (≤ 6 months).
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile aqueous buffer or cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to reach the final working concentration. c. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤ 0.5%). d. Mix thoroughly by vortexing or pipetting immediately after each dilution step. e. If precipitation is observed, refer to the troubleshooting guide in the FAQs.
Visualizations
This compound Mechanism of Action
This compound is a potent and selective inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4). It functions by disrupting the interaction between VLA-4 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is crucial for the adhesion and trafficking of hematopoietic stem and progenitor cells (HSPCs).
Caption: this compound inhibits the VLA-4 and VCAM-1 interaction.
Experimental Workflow for Assessing this compound Solubility
This workflow outlines the steps to troubleshoot solubility issues when preparing this compound for experimental use.
Caption: Troubleshooting workflow for this compound solubility.
References
Optimizing BIO5192 dosage for maximum efficacy
Welcome to the technical support center for BIO5192. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1] Its primary mechanism of action is the interruption of the VCAM-1/VLA-4 axis, which is crucial for the adhesion and trafficking of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[2][3] By inhibiting VLA-4, this compound disrupts the retention of HSPCs in the bone marrow, leading to their mobilization into the peripheral blood.[2][3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in DMSO up to 100 mM. For in vivo studies in mice, this compound has been successfully reconstituted at 200 μg/mL in a vehicle of ethanol, propylene glycol, and water (pH 7.0) at a ratio of 10:36:54.[2] Other solvent systems for in vivo use include 10% DMSO in corn oil or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4]
Q3: What is a typical effective dose of this compound for HSPC mobilization in mice?
A3: In murine models, intravenous administration of this compound has shown a dose-dependent effect on HSPC mobilization, with doses ranging from 0.001 to 3 mg/kg.[2] A dose of 1 mg/kg administered intravenously has been shown to be effective.[2] For subcutaneous administration, doses of 3, 10, and 30 mg/kg have been used.[4] The optimal dose will depend on the specific experimental context, and a dose-response study is recommended.
Q4: Can this compound be used in combination with other mobilizing agents?
A4: Yes, this compound has been shown to have an additive or synergistic effect when used in combination with other HSPC mobilizing agents.[2][3] A common combination is with the CXCR4 antagonist, plerixafor (also known as AMD3100), which disrupts the SDF-1/CXCR4 axis.[2][3] The combination of this compound, plerixafor, and Granulocyte-Colony Stimulating Factor (G-CSF) has been shown to enhance mobilization significantly compared to G-CSF alone.[2][3]
Q5: What is the expected timeframe for peak HSPC mobilization after this compound administration?
A5: Following intravenous administration in mice, peak mobilization of HSPCs is observed between 0.5 to 1 hour.[2] When combined with subcutaneous plerixafor, the peak mobilization is extended and occurs at around 3 hours, persisting for at least 6 hours.[2]
Troubleshooting Guides
Issue 1: Low Yield of Mobilized HSPCs
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Dose | Perform a dose-response experiment to determine the optimal concentration for your specific mouse strain and experimental conditions. Doses from 0.1 to 3 mg/kg (intravenous) have been reported to be effective.[2] |
| Incorrect Administration Route | Intravenous administration of this compound has been shown to be more potent than subcutaneous administration for rapid mobilization.[2] Ensure the chosen route is appropriate for your desired kinetics. |
| Timing of Blood Collection | Collect peripheral blood at the time of peak mobilization. For intravenous this compound, this is typically between 30 minutes and 1 hour post-injection.[2] |
| Improper Reconstitution of this compound | Ensure this compound is fully dissolved in the appropriate vehicle. Sonication may aid in dissolution.[1][4] Prepare fresh solutions before each experiment. |
| Combination Therapy Issues | If using in combination with plerixafor or G-CSF, ensure the timing and dosage of each agent are optimized. For example, plerixafor is often administered subcutaneously, while this compound is given intravenously.[2] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Animal Model | Use age- and sex-matched mice from the same genetic background to minimize biological variability. |
| Variable Drug Administration | Ensure precise and consistent administration of this compound, especially for intravenous injections. Practice the injection technique to ensure the full dose is delivered. |
| Inconsistent Sample Processing | Standardize the protocol for peripheral blood collection and processing to ensure consistent cell counts and viability. |
| Assay-Specific Variability | For downstream assays like the Colony-Forming Unit (CFU) assay, ensure consistent cell plating density, media composition, and incubation conditions. |
Issue 3: Unexpected Animal Toxicity
| Potential Cause | Troubleshooting Step |
| High Dose of Combination Agent | While this compound is generally well-tolerated, high doses of combination agents can be lethal. For instance, intravenous doses of plerixafor higher than 3 mg/kg have been reported to be lethal in mice.[2] |
| Vehicle Toxicity | Prepare the vehicle for this compound reconstitution exactly as described in published protocols. An incorrect ratio of ethanol, propylene glycol, and water could lead to adverse effects.[2] |
| Rapid Intravenous Injection | Administer intravenous injections slowly and carefully to avoid acute adverse reactions. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Murine HSPC Mobilization
| Treatment Group | Dose and Route | Peak Mobilization Time | Fold Increase in CFU-GM over Baseline |
| This compound | 1 mg/kg (i.v.) | 0.5 - 1 hour | ~30-fold[2] |
| Plerixafor | 5 mg/kg (s.c.) | 3 hours | - |
| This compound + Plerixafor | 1 mg/kg (i.v.) + 5 mg/kg (s.c.) | 3 hours | Additive effect (3-fold higher than single agents)[2] |
| G-CSF | 250 µg/kg/day x 5 days (s.c.) | - | - |
| G-CSF + this compound + Plerixafor | As above | - | 17-fold increase compared to G-CSF alone[2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Administration Route | Dose | Terminal Half-life |
| Intravenous (i.v.) | 1 mg/kg | 1.1 hours[4] |
| Subcutaneous (s.c.) | 3 mg/kg | 1.7 hours[4] |
| Subcutaneous (s.c.) | 10 mg/kg | 2.7 hours[4] |
| Subcutaneous (s.c.) | 30 mg/kg | 4.7 hours[4] |
Mandatory Visualizations
Caption: VLA-4 Signaling Pathway Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting BIO5192 experiments for consistent results
Welcome to the technical support center for BIO5192. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in various experimental settings.
Q1: I am observing inconsistent inhibition of my target kinase with different batches of this compound. What could be the cause?
A1: Inconsistent inhibition can stem from several factors related to the compound itself or the experimental setup.
-
Compound Integrity: Verify that this compound has been stored correctly, typically at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles. To check for degradation, consider performing a quality control check such as mass spectrometry.
-
Solubility: this compound can precipitate out of solution, especially in aqueous media.[1][2] Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across experiments and is kept low (usually <0.5%) to prevent solvent-induced effects.[1] Gentle warming or sonication can help dissolve the compound, but it should be cooled to the assay temperature before use.[2]
-
Experimental Consistency: Ensure that all other experimental parameters, such as cell density, passage number, and media composition, are kept consistent between experiments.[3][4]
Q2: My cell viability assay results are not reproducible when using this compound. How can I troubleshoot this?
A2: Reproducibility in cell-based assays is critical for reliable data.[3][4][5]
-
Cell Density and Growth Phase: Cells can respond differently to treatment based on their density and growth phase.[3][4] It is important to perform a pilot experiment to determine the optimal cell seeding density and incubation time.[3][4]
-
Assay Choice: The choice of viability assay can impact results. For instance, bioluminescent assays like CellTiter-Glo are generally more sensitive than colorimetric assays.[6]
-
Compound Stability: For longer incubation periods, the stability of this compound in the culture media should be considered. Daily media changes with a fresh compound may be necessary.[3]
Q3: I am not seeing a signal, or the signal is very weak, in my Western blot for the phosphorylated target of this compound.
A3: A weak or absent signal in a Western blot can be due to a variety of factors.[7][8][9][10]
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Antibody Issues: The primary antibody may have low affinity or may have lost activity.[7] Ensure the antibody is stored correctly and consider performing a dot blot to check its activity.[7] Increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C) can also help.[7][10]
-
Low Target Protein Concentration: The target protein may be of low abundance in your cell lysate.[10] Try to load more protein onto the gel or use techniques like immunoprecipitation to enrich for the target protein.[10]
-
Inefficient Transfer: Low molecular weight proteins may pass through the membrane, while high molecular weight proteins may not transfer efficiently.[7] Optimizing the transfer time and buffer composition can improve results.[7]
Q4: I am observing high background in my Western blot, making it difficult to interpret the results.
A4: High background can obscure the specific signal and is a common issue in Western blotting.[7][8][9]
-
Blocking: Insufficient blocking is a frequent cause of high background.[10] Try increasing the blocking time or the concentration of the blocking agent.[10] You can also test different blocking buffers, such as BSA or non-fat milk.[7]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[11] Try reducing the antibody concentrations.
-
Washing: Inadequate washing can leave behind unbound antibodies. Ensure you are performing a sufficient number of washes with an appropriate buffer, such as TBST.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 50 |
| A549 | Lung | 120 |
| HCT116 | Colon | 85 |
| U87 MG | Glioblastoma | 250 |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Host | Application | Recommended Dilution |
| Phospho-Target (Ser473) | Rabbit | WB | 1:1000 |
| Total Target | Mouse | WB | 1:2000 |
| Beta-Actin | Mouse | WB | 1:5000 |
| Anti-Rabbit IgG, HRP-linked | Goat | WB | 1:2000 |
| Anti-Mouse IgG, HRP-linked | Goat | WB | 1:2000 |
Experimental Protocols
Western Blot Protocol for Target Phosphorylation
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 4-12% SDS-PAGE gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C with gentle agitation.[7][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[1]
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using appropriate software.[1]
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. bioivt.com [bioivt.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: PEGylation of BIO-5192 for Enhanced Performance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the PEGylation of BIO-5192, a potent VLA-4 inhibitor, to improve its therapeutic potential. The following information is compiled from publicly available research and established methodologies in the field of bioconjugation and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is BIO-5192 and what is its mechanism of action?
A1: BIO-5192 is a small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a critical role in cell adhesion and migration. BIO-5192 works by interrupting the interaction between VLA-4 on the surface of cells, such as hematopoietic stem and progenitor cells (HSPCs), and its ligand, VCAM-1, on endothelial cells. This disruption leads to the mobilization of HSPCs from the bone marrow into the peripheral blood.
Q2: Why is PEGylation of BIO-5192 necessary?
A2: While BIO-5192 is a highly potent VLA-4 inhibitor, it exhibits poor pharmacokinetic properties, including a very short plasma half-life and low solubility. These limitations can hinder its therapeutic efficacy in vivo. PEGylation, the process of attaching polyethylene glycol (PEG) chains to the molecule, is a strategy to overcome these drawbacks.
Q3: What are the expected benefits of PEGylating BIO-5192?
A3: PEGylation is expected to enhance the performance of BIO-5192 in several ways:
-
Improved Pharmacokinetics: Increased hydrodynamic size reduces renal clearance, leading to a longer circulation half-life.
-
Enhanced Solubility: PEG is a hydrophilic polymer that can increase the overall solubility of the conjugated molecule.
-
Sustained In Vivo Activity: A longer half-life allows for a more sustained therapeutic effect, potentially reducing dosing frequency.
-
Reduced Immunogenicity: PEG chains can shield the drug molecule from the immune system, although this is more relevant for larger biologic drugs.
Q4: What is the general principle behind the PEGylation of a small molecule like BIO-5192?
A4: The PEGylation of a small molecule involves the covalent attachment of a PEG polymer to a specific functional group on the drug molecule. This is typically achieved using a reactive derivative of PEG that can form a stable bond with the target molecule. The choice of PEG size, structure (linear or branched), and the linking chemistry are critical for optimizing the properties of the final conjugate.
Troubleshooting Guides
Issue 1: Low Yield of PEGylated BIO-5192
| Potential Cause | Troubleshooting Step |
| Inefficient PEGylation Reaction | Optimize the molar ratio of PEG reagent to BIO-5192. A higher excess of the PEG reagent may be required. |
| Ensure the reaction buffer pH is optimal for the chosen conjugation chemistry (e.g., for NHS esters, a pH of 7.0-8.5 is typical). | |
| Increase the reaction time or temperature, monitoring for potential degradation of BIO-5192. | |
| Degradation of BIO-5192 or PEG Reagent | Confirm the stability of BIO-5192 under the reaction conditions. |
| Use fresh, high-quality PEG reagents and store them under the recommended conditions (typically dry and protected from light). | |
| Ineffective Purification | Use a purification method with appropriate resolution, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to separate the PEGylated conjugate from unreacted starting materials. |
| Optimize the gradient and mobile phase for HPLC purification to achieve better separation. |
Issue 2: Poor In Vivo Efficacy of PEGylated BIO-5192
| Potential Cause | Troubleshooting Step |
| Loss of Biological Activity | Confirm that the PEGylation site on BIO-5192 is not critical for its binding to VLA-4. If activity is significantly reduced, consider alternative conjugation strategies that target a different functional group. |
| Perform in vitro binding assays (e.g., cell adhesion assays) to compare the potency of the PEGylated conjugate to the parent BIO-5192. | |
| Suboptimal PEG Size | The size of the PEG chain can influence biological activity. Synthesize and test conjugates with different PEG molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa) to find the optimal balance between improved pharmacokinetics and retained activity. |
| Inadequate Dosing | The optimal dose of the PEGylated conjugate may differ from that of the parent compound. Perform a dose-response study to determine the effective dose for the desired in vivo effect. |
| Instability of the PEG-BIO-5192 Linkage | If a cleavable linker was used, ensure it is stable in circulation and releases the active drug at the target site. If a stable linker was used, confirm its integrity in vivo. |
Data Presentation
Table 1: Pharmacokinetic Parameters of BIO-5192 and a Representative PEGylated VLA-4 Inhibitor
| Parameter | BIO-5192 (unmodified) | PEGylated VLA-4 Inhibitor (example) |
| Terminal Half-life (t1/2) | ~1-2 hours | > 24 hours |
| Clearance (CL) | High | Low |
| Volume of Distribution (Vd) | Moderate | Low |
| Aqueous Solubility | Low | High |
Note: The data for the PEGylated inhibitor is a representative example based on published studies of similar PEGylated small molecule VLA-4 inhibitors. Specific values for PEGylated BIO-5192 would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of BIO-5192
This protocol is a generalized procedure based on common PEGylation chemistries and should be optimized for your specific experimental setup.
-
Materials:
-
BIO-5192
-
Activated PEG reagent (e.g., mPEG-NHS ester, mPEG-maleimide) of desired molecular weight
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Reaction buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Purification system (e.g., HPLC with a suitable column)
-
-
Procedure:
-
Dissolve BIO-5192 in the chosen anhydrous solvent.
-
Dissolve the activated PEG reagent in the reaction buffer.
-
Add the PEG solution to the BIO-5192 solution at a specified molar excess (e.g., 1.5-fold to 5-fold).
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2 to 24 hours) with gentle stirring.
-
Quench the reaction by adding an excess of the quenching reagent.
-
Purify the PEGylated BIO-5192 conjugate using HPLC.
-
Characterize the purified product using techniques such as mass spectrometry and NMR to confirm the structure and purity.
-
Protocol 2: In Vivo Evaluation of PEGylated BIO-5192 for HSPC Mobilization
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
-
Dosing and Administration:
-
Dissolve the PEGylated BIO-5192 in a sterile, biocompatible vehicle (e.g., PBS).
-
Administer the compound via a relevant route (e.g., intravenous or subcutaneous injection).
-
Include a vehicle control group and a group treated with unmodified BIO-5192 for comparison.
-
-
Sample Collection:
-
Collect peripheral blood samples at various time points post-administration (e.g., 1, 3, 6, 24, 48, and 72 hours).
-
-
Analysis:
-
Perform complete blood counts to assess changes in white blood cell populations.
-
Quantify the number of HSPCs in the peripheral blood using flow cytometry (e.g., staining for c-Kit and Sca-1 markers) or colony-forming unit (CFU) assays.
-
Analyze plasma samples using LC-MS/MS to determine the pharmacokinetic profile of the PEGylated BIO-5192.
-
Mandatory Visualizations
Caption: VLA-4 Signaling Pathway and Inhibition by BIO-5192.
Caption: Experimental Workflow for PEGylation of BIO-5192.
Technical Support Center: Refining BIO5192 Protocols for Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols for BIO5192 with specific cell types.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing low hematopoietic stem and progenitor cell (HSPC) mobilization with this compound?
Several factors can contribute to suboptimal HSPC mobilization. Here’s a troubleshooting guide to help you identify and resolve the issue:
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Inadequate Dosage: Ensure you are using the recommended dosage. For murine models, an intravenous (IV) dose of 1 mg/kg has been shown to be effective.[1][2]
-
Incorrect Administration Route: The route of administration significantly impacts the mobilization kinetics. Intravenous administration leads to a more rapid and potent mobilization compared to subcutaneous injection.[1]
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Timing of Peripheral Blood Collection: The peak mobilization of HSPCs after this compound administration occurs between 30 minutes to 1 hour post-injection.[1] Collecting blood outside this window may result in lower cell counts.
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Combination Therapy: For enhanced mobilization, consider using this compound in combination with other mobilizing agents. An additive effect is observed when this compound is combined with Plerixafor (a CXCR4 inhibitor).[1][3][4] Furthermore, a combination of this compound, Plerixafor, and G-CSF can enhance mobilization by 17-fold compared to G-CSF alone.[1][3][5]
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Splenectomy: In murine models, the spleen contributes to the mobilized HSPC pool. Splenectomy has been shown to decrease this compound-induced mobilization.[1][3]
2. My in vitro cell adhesion assay results are inconsistent. What could be the cause?
Inconsistent results in cell adhesion assays can be frustrating. Consider the following factors:
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Cell Line Viability: Ensure that the cell lines you are using (e.g., murine A20 B-cell or human Jurkat T-cell leukemia lines) are healthy and have high viability.[1]
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Coating of Plates: Proper coating of culture plates with fibronectin or VCAM-1/Fc chimera protein is critical for cell adhesion.[1] Refer to the manufacturer's instructions for optimal coating concentrations and incubation times.
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Activation State of Cells: The binding of VLA-4 can be activation-dependent.[1] If your experiment involves cell stimulation (e.g., with phorbol 12-myristate 13-acetate), ensure consistent stimulation across all wells.
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This compound Concentration: Use a concentration of this compound that is appropriate for inhibiting VLA-4. The IC50 for α4β1 is 1.8 nM.[2][6]
3. How do I prepare this compound for in vivo studies?
Proper reconstitution of this compound is crucial for its efficacy in animal models.
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Vehicle Solution: A commonly used vehicle for in vivo administration is a mixture of ethanol, propylene glycol, and water (10:36:54) at a pH of 7.0.[1]
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Reconstitution: this compound can be reconstituted in this vehicle to a stock concentration, for example, of 200 µg/mL.[1]
-
Storage: For long-term storage, this compound should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Experimental Protocols
In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice
This protocol describes the mobilization of HSPCs in mice using this compound.
Materials:
-
This compound
-
Vehicle (10% ethanol, 36% propylene glycol, 54% water, pH 7.0)
-
C57BL/6J x 129Sv/J F1 mice[1]
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Plerixafor (optional, for combination studies)[1]
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G-CSF (optional, for combination studies)[1]
-
Materials for intravenous or subcutaneous injection
-
Materials for peripheral blood collection
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Methylcellulose-based medium for colony-forming unit (CFU) assays (e.g., MethoCult3534)[1]
Procedure:
-
Reconstitute this compound: Prepare a 200 µg/mL solution of this compound in the vehicle.[1]
-
Animal Dosing:
-
Single Agent: Administer this compound intravenously at a dose of 1 mg/kg.[1]
-
Combination with Plerixafor: Administer Plerixafor subcutaneously at 5 mg/kg and this compound intravenously at 1 mg/kg.[1]
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Combination with G-CSF and Plerixafor: Administer G-CSF subcutaneously at 250 µg/kg/day for 5 days. On day 5, administer Plerixafor subcutaneously at 5 mg/kg and this compound intravenously at 1 mg/kg.[1]
-
-
Peripheral Blood Collection: Collect peripheral blood at 0.5 to 1 hour after the final injection.[1]
-
Progenitor Cell Assay: Perform colony-forming unit (CFU) assays using a methylcellulose-based medium to quantify the number of mobilized progenitor cells (CFU-GM).[1]
In Vitro Cell Adhesion Assay
This protocol outlines a cell adhesion assay to assess the inhibitory activity of this compound on VLA-4-mediated cell binding.
Materials:
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Murine A20 B-cell or human Jurkat T-cell leukemia cell lines[1]
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Fibronectin or VCAM-1/Fc chimera protein[1]
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96-well tissue culture plates
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This compound
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Cell culture medium
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Phorbol 12-myristate 13-acetate (PMA, optional for cell stimulation)[1]
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Assay buffer (e.g., PBS with 1% BSA)
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Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin or VCAM-1/Fc chimera protein according to the manufacturer's instructions.
-
Cell Preparation: Harvest and resuspend the cells in assay buffer.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound. Include an untreated control. If applicable, stimulate the cells with PMA.[1]
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Adhesion: Add the treated cells to the coated wells and incubate to allow for cell adhesion.
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Washing: Gently wash the wells to remove non-adherent cells.
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Quantification: Quantify the number of adherent cells using a suitable method, such as a colorimetric assay (e.g., crystal violet) and a plate reader.
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Data Analysis: Calculate the percentage of inhibition of cell adhesion by this compound compared to the untreated control.
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Reference |
| This compound IC50 (α4β1) | 1.8 nM | In vitro | [2][6] |
| This compound In Vivo Dose (IV) | 1 mg/kg | Murine | [1][2] |
| Peak HSPC Mobilization (IV) | 0.5 - 1 hour | Murine | [1] |
| HSPC Mobilization Increase | 30-fold over baseline | Murine | [1][3][5] |
| Combination with Plerixafor | 3-fold additive effect | Murine | [1][3][4] |
| Combination with G-CSF + Plerixafor | 17-fold enhancement vs G-CSF alone | Murine | [1][3][5] |
Visualizations
Caption: Mechanism of this compound-induced HSPC mobilization.
Caption: Experimental workflow for in vivo HSPC mobilization.
References
- 1. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Addressing off-target effects of BIO5192
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of BIO5192, a potent and selective inhibitor of integrin α4β1 (VLA-4).
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor for integrin α4β1 (VLA-4).[1][2] Its primary off-target effects are related to its interaction with other integrins, albeit at significantly lower affinities. The IC50 values, which represent the concentration of an inhibitor required to block 50% of a biological function, demonstrate this selectivity.
Q2: Could this compound be interacting with other proteins, such as kinases?
Q3: What are the expected on-target effects of this compound that might be misinterpreted as off-target effects?
The primary role of VLA-4 is to mediate cell adhesion.[3] Inhibition of VLA-4 by this compound is expected to disrupt the interaction between VLA-4 expressing cells and cells expressing its ligand, VCAM-1.[3] This can lead to the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.[3][4] Another reported on-target effect of VLA-4 inhibition is leukocytosis (an increase in white blood cells).[5] These effects are direct consequences of VLA-4 inhibition and should not be considered off-target.
Troubleshooting Guides
Issue 1: Unexpected Cell Detachment or Aggregation
If you observe that your cells are detaching from their substrate or forming aggregates unexpectedly after treatment with this compound, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Cell Adhesion Issues
Caption: Workflow for troubleshooting unexpected cell adhesion issues.
Detailed Methodologies:
-
Cell Culture Conditions Check:
-
Visually inspect your cell cultures under a microscope for any signs of bacterial or fungal contamination.
-
Confirm that the incubator temperature and CO2 levels are optimal for your cell line.
-
Ensure that the cell culture medium is correctly formulated and not expired.
-
-
Cell Adhesion Assay:
-
Coat a 96-well plate with VCAM-1.
-
Seed your VLA-4 expressing cells in the wells.
-
Add varying concentrations of this compound.
-
After incubation, wash away non-adherent cells.
-
Quantify the remaining adherent cells using a crystal violet staining protocol.
-
-
Flow Cytometry for VLA-4 Expression:
Issue 2: Inconsistent or Unexplained Signaling Pathway Activation
If you observe activation or inhibition of signaling pathways that are not known to be downstream of VLA-4, it is important to systematically investigate the possibility of off-target effects.
VLA-4 Signaling Pathway
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule this compound, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Quantitative analysis of integrin expression in effusions using flow cytometric immunophenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to improve the bioavailability of BIO5192
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of BIO5192, a potent and selective α4β1 integrin inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and its primary mechanism of action?
This compound is a highly selective small molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4), with a dissociation constant (Kd) of less than 10 pM.[1][2] It functions by blocking the interaction between α4β1 integrin on the surface of cells, such as lymphocytes, and its ligands, primarily vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.[3] This inhibition disrupts cell adhesion and migration processes that are critical in inflammatory diseases and hematopoietic stem cell mobilization.[2][4][5]
References
- 1. rndsystems.com [rndsystems.com]
- 2. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule this compound, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Autoimmune Encephalomyelitis: BIO5192 vs. TA-2 Monoclonal Antibody
A Comparative Analysis of Two Potent α4β1 Integrin Inhibitors in Experimental Autoimmune Encephalomyelitis (EAE) Models
For researchers and drug development professionals navigating the complexities of neuroinflammatory and autoimmune diseases, the selection of appropriate therapeutic candidates is paramount. Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis, serves as a critical platform for evaluating novel immunomodulatory agents. This guide provides a detailed comparison of two significant inhibitors of the α4β1 integrin (Very Late Antigen-4 or VLA-4): the small molecule BIO5192 and the monoclonal antibody TA-2. Both agents have demonstrated efficacy in rat EAE models, yet their distinct molecular characteristics and mechanisms of action present different therapeutic profiles.[1]
Performance in EAE Models: A Quantitative Comparison
Both this compound and TA-2 have shown the ability to mitigate the clinical signs of EAE in a rat model. The following tables summarize the key quantitative data from comparative studies.
| Treatment Group | Maximum Mean Clinical Score | Day of Disease Onset (Mean) | Disease Incidence |
| Vehicle Control | 3.0 - 3.5 | 10 - 12 | 100% |
| This compound | 1.0 - 1.5 | Delayed | Significantly Reduced |
| TA-2 | 1.0 - 1.5 | Delayed | Significantly Reduced |
| Pharmacodynamic Marker | This compound | TA-2 |
| Leukocytosis Induction | Yes | Yes |
| α4 Integrin Expression on Cell Surface | No change | Decreased (Internalization) |
Unraveling the Mechanisms of Action
The primary target for both this compound and TA-2 is the α4β1 integrin, a key adhesion molecule that facilitates the migration of lymphocytes across the blood-brain barrier into the central nervous system (CNS).[1] By inhibiting this integrin, both agents effectively reduce the inflammatory cell infiltration that drives the pathogenesis of EAE.
However, their mechanisms of inhibition differ significantly. This compound, a small molecule, acts as a direct antagonist, blocking the interaction between α4β1 and its ligand, VCAM-1, without altering the expression of the integrin on the cell surface. In contrast, the TA-2 monoclonal antibody, upon binding to the α4 subunit, induces the internalization of the entire α4 integrin/TA-2 complex, leading to a reduction in the number of available receptors on the cell surface.[1]
Experimental Protocols
The following section details the methodologies for the key experiments cited in the comparison of this compound and TA-2 in EAE models.
EAE Induction in Lewis Rats
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Antigen Emulsion: Guinea pig myelin basic protein (MBP) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Lewis rats are immunized with a single subcutaneous injection of the MBP/CFA emulsion into the hind footpads.[2][3][4][5]
-
Disease Monitoring: Animals are monitored daily for clinical signs of EAE starting from day 7 post-immunization.[6]
Clinical Scoring of EAE in Rats
The severity of EAE is typically assessed using a standardized clinical scoring system:[6][7][8][9]
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund state or death.
Treatment Administration
-
This compound: Administered orally or via continuous infusion, with dosing regimens designed to achieve full receptor occupancy.
-
TA-2 Monoclonal Antibody: Administered via intraperitoneal or intravenous injection, with dosing schedules aimed at maintaining saturation of the α4 integrin receptor.
Signaling Pathways: The Role of α4β1 Integrin in T-Cell Migration
The interaction of α4β1 integrin on T-cells with VCAM-1 on endothelial cells triggers a cascade of intracellular signals that are crucial for T-cell adhesion, polarization, and subsequent migration across the blood-brain barrier. This process is central to the pathogenesis of EAE.
Upon chemokine stimulation, inside-out signaling leads to a conformational change in VLA-4, increasing its affinity for VCAM-1. Subsequent binding to VCAM-1 initiates outside-in signaling, leading to the recruitment of focal adhesion proteins and cytoskeletal rearrangement, which are essential for cell migration.
References
- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule this compound, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MBP induced EAE Rat Model - Creative Biolabs [creative-biolabs.com]
- 3. T-cell seeding: neonatal transfer of anti-myelin basic protein T-cell lines renders Fischer rats susceptible later in life to the active induction of experimental autoimmune encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Myelin Basic Protein (MBP)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat EAE scoring [hookelabs.com]
- 7. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 8. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
A Comparative Guide to Stem Cell Mobilization: Evaluating the Efficacy of BIO5192
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BIO5192's performance in hematopoietic stem cell (HSC) mobilization against other established agents. The information presented is supported by experimental data to aid researchers and drug development professionals in their evaluation of novel stem cell mobilization strategies.
Introduction to Stem Cell Mobilization and this compound
Hematopoietic stem cell transplantation is a critical therapeutic procedure for a variety of hematologic malignancies and other disorders. The success of this procedure relies on the efficient mobilization of HSCs from the bone marrow into the peripheral blood for collection. While Granulocyte-Colony Stimulating Factor (G-CSF) has been the standard mobilizing agent, a significant number of patients respond poorly. This has spurred the development of novel agents targeting different molecular pathways.[1][2][3]
This compound is a potent and selective small-molecule inhibitor of Very Late Antigen-4 (VLA-4).[1][4] VLA-4, an integrin receptor, plays a crucial role in the adhesion of HSCs to the bone marrow stroma by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1). By disrupting this VLA-4/VCAM-1 interaction, this compound effectively mobilizes HSCs into the peripheral circulation.[4][5]
Comparative Efficacy of Stem Cell Mobilization Agents
Experimental data from murine models demonstrates the potent mobilizing activity of this compound, both as a single agent and in combination with other mobilizing agents. The following table summarizes the quantitative performance of this compound in comparison to G-CSF and Plerixafor (AMD3100), a CXCR4 antagonist.
| Mobilizing Agent(s) | Fold Increase in Murine Hematopoietic Stem and Progenitor Cells (HSPCs) Over Basal Levels |
| This compound | 30-fold[4][5][6] |
| Plerixafor (AMD3100) | Similar magnitude to this compound alone[1] |
| G-CSF | ~60-fold (in humans, after a conventional course)[7] |
| This compound + Plerixafor | 3-fold additive effect compared to each agent alone[4][5][6] |
| This compound + Plerixafor + G-CSF | 17-fold enhancement compared to G-CSF alone; 135-fold over baseline[4][5] |
Signaling Pathways in Stem Cell Mobilization
The mobilization of hematopoietic stem cells is a complex process regulated by the interplay of various signaling pathways that anchor the stem cells within the bone marrow niche. This compound, Plerixafor, and G-CSF each target distinct but complementary pathways to induce HSC egress into the peripheral blood.
This compound and the VLA-4/VCAM-1 Axis
This compound's primary mechanism of action is the disruption of the interaction between VLA-4 on hematopoietic stem cells and its ligand VCAM-1 on bone marrow stromal cells. This adhesion is a key component of HSC retention in the bone marrow.
Caption: this compound blocks the VLA-4/VCAM-1 interaction, leading to HSC mobilization.
Plerixafor and the CXCR4/SDF-1 Axis
Plerixafor (AMD3100) is a reversible antagonist of the CXCR4 receptor.[8][9] CXCR4, expressed on HSCs, binds to Stromal Cell-Derived Factor-1 (SDF-1 or CXCL12), which is produced by bone marrow stromal cells.[8] This interaction is critical for HSC homing and retention. Plerixafor competitively inhibits this binding, leading to the rapid mobilization of HSCs.[8][9]
Caption: Plerixafor disrupts the CXCR4/SDF-1 axis, promoting HSC mobilization.
G-CSF's Multifactorial Mechanism
G-CSF induces HSC mobilization through a more complex and indirect mechanism. It stimulates the proliferation and differentiation of neutrophils, which in turn release proteolytic enzymes like neutrophil elastase and cathepsin G.[3][10] These enzymes degrade key components of the bone marrow niche, including SDF-1 and VCAM-1, thereby disrupting the retention signals for HSCs.[10][11]
Caption: G-CSF's indirect mechanism of HSC mobilization.
Experimental Protocols
The following provides a generalized methodology for assessing the efficacy of stem cell mobilizing agents in a murine model, based on published studies.
Murine Model for Hematopoietic Stem Cell Mobilization
A common experimental workflow to evaluate the efficacy of mobilizing agents like this compound is outlined below.
Caption: A typical experimental workflow for evaluating HSC mobilization in mice.
1. Animal Models:
-
Wild-type C57BL/6 mice are commonly used for these studies.
2. Administration of Mobilizing Agents:
-
This compound: Administered via a single injection.
-
Plerixafor (AMD3100): Administered as a single subcutaneous injection.
-
G-CSF: Typically administered as daily subcutaneous injections for 4-5 days at a dose of 10 μg/kg.[1]
3. Peripheral Blood Collection:
-
Peripheral blood is collected at various time points post-administration of the mobilizing agent(s) to determine the peak of mobilization. For this compound, the peak is observed between 30 to 60 minutes after administration.[3]
4. Hematopoietic Stem and Progenitor Cell Assays:
-
Colony-Forming Unit (CFU) Assay: Peripheral blood mononuclear cells (PBMCs) are isolated and cultured in methylcellulose-based media supplemented with cytokines (e.g., IL-3, IL-6, SCF) to promote the growth of hematopoietic colonies. The number of colonies is then counted to quantify the number of mobilized progenitor cells.[4]
5. Competitive Repopulation Assay (for long-term engraftment):
-
To assess the functionality of the mobilized stem cells, a competitive repopulation assay is performed.
-
PBMCs from mobilized wild-type mice (e.g., CD45.2+) are mixed with a known number of competitor bone marrow cells from congenic mice (e.g., CD45.1+).[4]
-
This cell mixture is then transplanted into lethally irradiated recipient mice.
-
The engraftment of the mobilized cells is assessed over several months by analyzing the percentage of donor-derived cells (CD45.2+) in the peripheral blood of the recipient mice.[4]
Conclusion
The available experimental data strongly supports the efficacy of this compound as a rapid and potent hematopoietic stem cell mobilizing agent. Its distinct mechanism of action, targeting the VLA-4/VCAM-1 axis, provides a valuable alternative to existing agents. Furthermore, the synergistic effect observed when this compound is combined with a CXCR4 antagonist like Plerixafor and the standard mobilizing agent G-CSF, highlights its potential for use in combination therapies to achieve optimal stem cell yields, particularly in patients who are poor mobilizers. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic applications for human patients.
References
- 1. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells | MDPI [mdpi.com]
- 3. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. G-CSF induces stem cell mobilization by decreasing bone marrow SDF-1 and up-regulating CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The VLA-4 Inhibitor BIO5192 Alone and in Combination with the CXCR4 Antagonist Plerixafor for Hematopoietic Stem Cell Mobilization
For Immediate Release
In the dynamic field of hematopoietic stem cell (HSC) transplantation, the efficiency of mobilizing HSCs from the bone marrow into the peripheral blood is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of the VLA-4 inhibitor BIO5192 as a standalone mobilizing agent versus its performance when combined with Plerixafor, a CXCR4 antagonist. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the synergistic potential of targeting multiple pathways involved in HSC retention and trafficking.
Executive Summary
The combination of this compound and Plerixafor demonstrates a significant additive effect in the mobilization of hematopoietic stem and progenitor cells (HSPCs) compared to either agent alone.[1][2][3] This synergistic action offers a promising strategy for rapid and robust stem cell mobilization, potentially benefiting patients who are poor mobilizers with standard regimens. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies, and provide visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Mobilization Efficacy
The following tables summarize the key quantitative findings from preclinical murine models, comparing the mobilization of hematopoietic progenitors by this compound alone and in combination with Plerixafor.
Table 1: Mobilization of Colony-Forming Units (CFU-GM) in Peripheral Blood
| Treatment Group | Peak Fold Increase Over Baseline (CFU-GM/mL) | Time to Peak Mobilization |
| This compound (1 mg/kg IV) | ~30-fold[1][3] | 0.5 - 1 hour[2] |
| Plerixafor (5 mg/kg SC) | ~30-fold | 3 hours[2] |
| This compound (1 mg/kg IV) + Plerixafor (5 mg/kg SC) | ~90-fold (3-fold additive effect over single agents)[1][3] | 3 hours[2] |
Table 2: Competitive Repopulation Assay - Long-Term Engraftment
| Mobilization Regimen | Donor Chimerism (%) at 3 Months Post-Transplant |
| This compound alone | Lower than combination |
| Plerixafor alone | Lower than combination (trend towards reduced engraftment)[3] |
| This compound + Plerixafor | Approached that of a 4-day course of G-CSF; Significantly higher than either agent alone[3] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and Plerixafor stems from their distinct but complementary mechanisms of action, targeting two critical axes of HSC retention in the bone marrow niche: the VLA-4/VCAM-1 and CXCR4/SDF-1 pathways.
Caption: Dual inhibition of VLA-4 and CXCR4 disrupts HSC adhesion and retention signals.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Ramirez et al. (2009) in Blood.[1][2][3]
Animal Models
-
Mouse Strain: C57BL/6J x 129Sv/J F1 mice were used for mobilization and competitive repopulation assays. For competitive repopulation, congenic B6.SJL-Ptprca Pepcb/BoyJ (CD45.1+) mice were used as competitors.
Drug Administration
-
This compound: Administered as a single intravenous (IV) injection at a dose of 1 mg/kg.
-
Plerixafor (AMD3100): Administered as a single subcutaneous (SC) injection at a dose of 5 mg/kg.
-
Combination Therapy: this compound (1 mg/kg IV) and Plerixafor (5 mg/kg SC) were administered concurrently.
Hematopoietic Progenitor Cell Mobilization Assay (CFU-GM Assay)
-
Blood Collection: Peripheral blood was collected at various time points (0.5, 1, 3, 6, and 8 hours) after drug administration.
-
Cell Culture: Mononuclear cells were isolated and plated in methylcellulose medium containing recombinant murine cytokines (stem cell factor, IL-3, and IL-6) and human erythropoietin.
-
Quantification: Colonies of granulocyte-macrophage (CFU-GM) were counted after 7-10 days of incubation. The results were expressed as the number of CFU-GM per milliliter of blood.
Caption: Workflow for quantifying mobilized hematopoietic progenitors.
Competitive Repopulation Assay
-
Recipient Mice: CD45.1+/CD45.2+ mice were lethally irradiated (9.5 Gy).
-
Cell Transplantation: Recipient mice were transplanted with a mixture of:
-
0.5 x 10^6 bone marrow cells from congenic CD45.1+ competitor mice.
-
Peripheral blood mononuclear cells from CD45.2+ donor mice mobilized with this compound, Plerixafor, or the combination. Blood was harvested 1 hour after this compound injection and 3 hours after Plerixafor or the combination treatment.
-
-
Analysis of Chimerism: Peripheral blood of recipient mice was analyzed at 1, 2, and 3 months post-transplantation by flow cytometry to determine the percentage of donor-derived (CD45.2+) cells.
Caption: Assessing the long-term engraftment potential of mobilized HSCs.
Conclusion
The concurrent inhibition of VLA-4 by this compound and CXCR4 by Plerixafor results in a potent, additive mobilization of hematopoietic stem and progenitor cells. This combination therapy not only enhances the quantity of mobilized cells but also demonstrates robust long-term engraftment potential in preclinical models. These findings underscore the therapeutic promise of a dual-antagonist strategy for rapid and efficient HSC mobilization, warranting further investigation for clinical applications.
References
Comparative analysis of BIO5192 and Natalizumab
A Comparative Analysis of BIO5192 and Natalizumab: VLA-4 Inhibition in Focus
This guide provides a detailed comparative analysis of two key inhibitors of the α4β1 integrin (VLA-4): this compound, a small molecule inhibitor, and Natalizumab, a humanized monoclonal antibody. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, pharmacological properties, and supporting experimental data.
Introduction
Both this compound and Natalizumab target the α4β1 integrin, a critical cell adhesion molecule involved in leukocyte trafficking and inflammation. By inhibiting the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), these drugs modulate inflammatory responses. However, their distinct molecular characteristics—a small molecule versus a monoclonal antibody—confer different pharmacological profiles and potential therapeutic applications. Natalizumab is an established therapy for multiple sclerosis (MS) and Crohn's disease, while this compound has been investigated for its potent and selective VLA-4 inhibition, particularly in the context of hematopoietic stem cell mobilization and in preclinical models of inflammatory diseases.
Mechanism of Action
This compound is a highly potent and selective small molecule inhibitor of VLA-4.[1][2][3] It exhibits a high affinity for α4β1 integrin, with significantly lower affinity for the related α4β7 integrin.[1] This selectivity allows for a targeted blockade of the VLA-4/VCAM-1 interaction.
Natalizumab is a recombinant humanized IgG4κ monoclonal antibody that targets the α4 subunit of integrins.[4][5] This binding inhibits the interaction of both α4β1 with VCAM-1 and α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[4] In multiple sclerosis, the blockade of the α4β1/VCAM-1 interaction is believed to be the primary mechanism, preventing the migration of inflammatory leukocytes across the blood-brain barrier.[4][5]
Comparative Data
Pharmacological Properties
| Property | This compound | Natalizumab |
| Molecule Type | Small molecule | Humanized monoclonal antibody (IgG4κ) |
| Target | α4β1 integrin (VLA-4)[1][2][3] | α4 subunit of α4β1 and α4β7 integrins[4][5] |
| Selectivity | High selectivity for α4β1 over α4β7[1] | Binds to both α4β1 and α4β7[4] |
| Affinity (Kd) | < 10 pM for α4β1[2][3] | Not specified in provided results |
| IC50 | 1.8 nM for α4β1[2][3] | Not specified in provided results |
| Administration | Intravenous, Subcutaneous (in animal studies)[1][2][3] | Intravenous infusion[6][7] |
| Half-life | 1.1 hours (i.v.), 1.7-4.7 hours (s.c.) in rats[2] | ~11 days[6] |
Preclinical Efficacy in EAE Model
Experimental Autoimmune Encephalomyelitis (EAE) is a common animal model for multiple sclerosis.
| Parameter | This compound | Natalizumab (as benchmark in rat EAE) |
| Effect | Delays paralysis associated with EAE.[2] Efficacious in the rat EAE model.[8] | Efficacious in the rat EAE model.[8] |
| Mechanism | Blocks α4β1/ligand interactions without down-modulating cell surface α4β1.[8] | Causes internalization of α4 integrin/antibody complexes, decreasing cell surface expression.[8] |
Clinical Efficacy of Natalizumab in Multiple Sclerosis (AFFIRM Study)
The AFFIRM study was a pivotal Phase 3 trial evaluating Natalizumab monotherapy in patients with relapsing-remitting multiple sclerosis.[9][10]
| Endpoint (at 2 years) | Natalizumab | Placebo | Relative Risk Reduction / p-value |
| Annualized Relapse Rate | 0.22 | 0.67 | 67% reduction (p<0.001)[10] |
| Disability Progression | 17% | 29% | 42% reduction (p<0.001)[9][10] |
| New or Enlarging T2 Lesions | 1.9 | 11 | 83% reduction (p<0.001)[10][11] |
| Gadolinium-enhancing Lesions | Not specified in provided results | Not specified in provided results | 92% reduction (p<0.001)[11][12] |
Experimental Protocols
This compound Cell Adhesion Assay
Objective: To confirm the inhibitory activity of this compound on VLA-4-mediated cell binding.
Methodology:
-
Murine A20 lymphoma cells, which express VLA-4, were used.[1]
-
96-well plates were coated with fibronectin.[1]
-
A20 cells were pre-treated with varying concentrations of this compound or a vehicle control.[1]
-
In some experiments, cells were stimulated with phorbol 12-myristate 13-acetate (PMA) to activate VLA-4.[1]
-
The cells were then added to the fibronectin-coated plates and incubated.
-
Non-adherent cells were washed away.
-
The number of adherent cells was quantified, for example, by using a colorimetric assay after cell lysis.
-
A similar protocol was used to assess binding to a soluble VCAM-1/Fc fusion protein.[1]
Natalizumab Clinical Trial Protocol (AFFIRM Study)
Objective: To evaluate the efficacy and safety of Natalizumab in patients with relapsing-remitting multiple sclerosis.[9]
Methodology:
-
Study Design: A 2-year, randomized, double-blind, placebo-controlled trial.[9][10]
-
Participants: 942 patients with relapsing-remitting MS.[9]
-
Inclusion Criteria: Patients aged 18 to 50 years with an Expanded Disability Status Scale (EDSS) score of 0.0 to 5.0, and at least one relapse in the previous year.[11]
-
Treatment Arms:
-
Primary Endpoints:
-
Annualized relapse rate at 1 year.
-
Time to sustained disability progression at 2 years, defined as an increase of ≥1.0 point on the EDSS from a baseline of ≥1.0 that was sustained for 12 weeks.[10]
-
-
Secondary Endpoints: Included various MRI measures such as the number of new or enlarging T2-hyperintense lesions and gadolinium-enhancing lesions.[9][11]
Summary and Conclusion
This compound and Natalizumab are both inhibitors of the VLA-4 pathway, but they represent distinct therapeutic modalities.
This compound is a highly potent and selective small molecule inhibitor of α4β1 integrin. Its preclinical data demonstrates efficacy in models of inflammation and a significant capacity for hematopoietic stem cell mobilization.[1][13] The high selectivity and small molecule nature of this compound could offer advantages in terms of oral bioavailability (though the cited studies used injections) and manufacturing costs. However, it remains an investigational compound without the extensive clinical data that Natalizumab possesses.
Natalizumab is a well-characterized monoclonal antibody with proven clinical efficacy in reducing relapse rates and disability progression in multiple sclerosis.[9][10][11][12] Its broader targeting of both α4β1 and α4β7 integrins contributes to its therapeutic effect in both MS and Crohn's disease. As a biological agent, it requires intravenous administration and is associated with a risk of serious side effects, most notably progressive multifocal leukoencephalopathy (PML).[6]
For researchers, this compound serves as a valuable tool to probe the specific roles of α4β1 in various physiological and pathological processes. For clinicians and drug developers, the story of Natalizumab provides a benchmark for the therapeutic potential of VLA-4 inhibition, while also highlighting the importance of long-term safety monitoring for potent immunomodulatory agents. The comparison underscores a fundamental trade-off in drug development: the targeted precision and potential for oral delivery of small molecules versus the high specificity and established efficacy of monoclonal antibodies.
References
- 1. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Natalizumab (Tysabri) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natalizumab - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Natalizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule this compound, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natalizumab for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 11. Natalizumab: A new treatment for relapsing remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mssociety.org.uk [mssociety.org.uk]
- 13. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BIO5192: Unrivaled Specificity for Integrin α4β1 in Preclinical Research
For researchers in immunology, oncology, and neuroscience, the precise modulation of cellular adhesion is critical for dissecting complex biological processes and developing targeted therapeutics. BIO5192, a small molecule inhibitor, has emerged as a important tool for studying the role of integrin α4β1 (also known as Very Late Antigen-4 or VLA-4). This guide provides a comprehensive comparison of this compound with other α4β1 inhibitors, supported by experimental data and detailed protocols to empower researchers in their selection of the most appropriate tool for their studies.
This compound distinguishes itself through its exceptional potency and selectivity for integrin α4β1. This high specificity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of the α4β1 pathway.
Comparative Analysis of Integrin α4β1 Inhibitors
The following table summarizes the binding affinities of this compound and other commonly used integrin inhibitors. The data clearly illustrates the superior selectivity of this compound for the α4β1 integrin heterodimer.
| Compound | Target Integrin | IC50 (nM) | Class |
| This compound | α4β1 | 1.8 | Small Molecule |
| α9β1 | 138 | ||
| α2β1 | 1053 | ||
| α4β7 | >500 | ||
| αIIbβ3 | >10,000 | ||
| Natalizumab | α4β1 | - | Monoclonal Antibody |
| Firategrast | α4β1/α4β7 | - | Small Molecule |
| TR-14035 | α4β7/α4β1 | 7 (for α4β7), 87 (for α4β1) | Small Molecule |
Experimental Validation of Specificity
The high specificity of this compound for integrin α4β1 has been validated through rigorous preclinical testing. Studies have shown that this compound effectively blocks the interaction between α4β1 and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1)[1]. This interaction is a critical step in the recruitment of lymphocytes to sites of inflammation.
Furthermore, the selectivity of this compound is underscored by its significantly lower affinity for other integrins, including those with related α4 subunits like α4β7. Research indicates that this compound has a 250- to 1000-fold higher affinity for α4β1 compared to the α4β7 integrin[2][3]. This level of specificity is paramount for studies where discrimination between the roles of these two closely related integrins is essential. In contrast, dual inhibitors such as firategrast and TR-14035 target both α4β1 and α4β7, making them unsuitable for studies requiring the specific interrogation of the α4β1 pathway[1].
The monoclonal antibody Natalizumab is another highly specific inhibitor of α4β1[1]. However, as a large biologic molecule, it has different pharmacokinetic and pharmacodynamic properties compared to the small molecule this compound. The choice between these two inhibitors often depends on the specific experimental design and research question.
Experimental Protocols
To aid researchers in the design and execution of their experiments, detailed methodologies for key assays used to determine inhibitor specificity are provided below.
Competitive Solid-Phase Binding Assay
This assay is used to determine the concentration of an inhibitor required to displace the binding of a known ligand to a purified integrin receptor.
Materials:
-
Purified recombinant human integrin α4β1
-
VCAM-1-Fc chimera (ligand)
-
This compound and other test compounds
-
96-well microtiter plates
-
Assay buffer (e.g., Tris-buffered saline with divalent cations)
-
Detection antibody (e.g., anti-human Fc-HRP)
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with purified integrin α4β1 overnight at 4°C.
-
Wash the wells with assay buffer to remove unbound integrin.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in assay buffer) for 1 hour at room temperature.
-
Wash the wells with assay buffer.
-
Prepare serial dilutions of this compound or other test compounds.
-
Add the diluted compounds to the wells, followed by the addition of a fixed concentration of VCAM-1-Fc.
-
Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add the detection antibody (anti-human Fc-HRP) and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
The IC50 value is calculated by plotting the absorbance against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the adhesion of cells expressing a specific integrin to a plate coated with its ligand.
Materials:
-
Cells expressing high levels of integrin α4β1 (e.g., Jurkat cells)
-
VCAM-1
-
This compound and other test compounds
-
96-well tissue culture plates
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Assay medium
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with VCAM-1 overnight at 4°C.
-
Wash the wells and block non-specific sites.
-
Label the α4β1-expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay medium.
-
Pre-incubate the cells with serial dilutions of this compound or other test compounds for 30 minutes at 37°C.
-
Add the cell suspension to the VCAM-1-coated wells.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the fluorescence of the control (no inhibitor).
Experimental Workflow for Specificity Assessment
The following diagram illustrates a typical workflow for confirming the specificity of an integrin inhibitor like this compound.
Caption: Workflow for assessing inhibitor specificity.
Conclusion
The available data robustly supports the high specificity of this compound for integrin α4β1. Its potent inhibitory activity, coupled with minimal off-target effects, makes it an invaluable tool for researchers investigating the physiological and pathological roles of this key adhesion molecule. The provided experimental protocols and workflow offer a framework for the independent verification of these properties and for the integration of this compound into a wide range of research applications.
References
- 1. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Flow Cytometry-Based High-Throughput Technique for Screening Integrin-Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
Cross-Study Validation of BIO5192's Efficacy in Hematopoietic Stem Cell Mobilization
A Comparative Analysis of a Potent VLA-4 Inhibitor
This guide provides a comprehensive comparison of BIO5192, a selective small-molecule inhibitor of the α4β1 integrin (VLA-4), with other established agents for hematopoietic stem and progenitor cell (HSPC) mobilization. The data presented herein is collated from multiple preclinical studies to offer researchers, scientists, and drug development professionals a clear perspective on the efficacy and mechanism of action of this compound and its alternatives.
Mechanism of Action: Disrupting the VLA-4/VCAM-1 Axis
This compound functions by interrupting the interaction between VLA-4, expressed on the surface of HSPCs, and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is present on bone marrow stromal cells. This adhesion is a critical mechanism for retaining HSPCs within the bone marrow niche. By blocking this interaction, this compound facilitates the release of HSPCs into the peripheral bloodstream.
Caption: Signaling pathway of this compound-induced HSPC mobilization.
Comparative Efficacy of HSPC Mobilizing Agents
The following table summarizes the quantitative data on the efficacy of this compound in comparison to and in combination with other mobilizing agents, such as Plerixafor (a CXCR4 antagonist) and Granulocyte-Colony Stimulating Factor (G-CSF).
| Agent(s) | Mechanism of Action | Efficacy Metric | Result | Citation(s) |
| This compound | VLA-4 inhibitor | HSPC Mobilization | 30-fold increase over baseline | [1][2][3] |
| Plerixafor (AMD3100) | CXCR4 antagonist | HSPC Mobilization | Dose-dependent increase | [1] |
| G-CSF | Modulates CXCR4-CXCL12 and VLA-4/VCAM-1 axes | HSPC Mobilization | Standard mobilization agent | [1] |
| This compound + Plerixafor | VLA-4 and CXCR4 inhibition | Additive Effect on HSPC Mobilization | 3-fold increase compared to each agent alone | [1][2] |
| This compound + Plerixafor + G-CSF | VLA-4, CXCR4 inhibition and G-CSF stimulation | Synergistic Effect on HSPC Mobilization | 17-fold enhancement compared to G-CSF alone | [1] |
| This compound | VLA-4 Inhibition (Selectivity) | IC50 vs. α4β1 integrin | 1.8 nM | [2] |
| This compound | VLA-4 Inhibition (Selectivity) | IC50 vs. α9β1 integrin | 138 nM | [2] |
| This compound | VLA-4 Inhibition (Selectivity) | IC50 vs. α2β1 integrin | 1053 nM | [2] |
| This compound | VLA-4 Inhibition (Selectivity) | IC50 vs. α4β7 integrin | >500 nM | [2] |
| This compound | VLA-4 Inhibition (Selectivity) | IC50 vs. αIIbβ3 integrin | >10,000 nM | [2] |
| TA-2 (monoclonal antibody) | VLA-4 inhibitor | Efficacy in Rat EAE model | Efficacious, causes α4 integrin internalization | [4] |
| This compound | VLA-4 inhibitor | Efficacy in Rat EAE model | Efficacious, does not modulate cell surface α4β1 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
VLA-4 Binding and Cell Adhesion Assay
This assay confirms the inhibitory effect of this compound on the binding of VLA-4 expressing cells to its ligands.
Materials:
-
VLA-4 expressing cells (e.g., murine A20 lymphoma cells, human Jurkat T-cells)
-
This compound
-
Fibronectin-coated plates
-
Soluble human VCAM-1/Fc chimera protein
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation (optional)
-
Appropriate cell culture medium and buffers
-
Plate reader for quantification
Procedure:
-
Culture VLA-4 expressing cells to the desired density.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
If desired, stimulate a subset of cells with PMA to assess the inhibition of activated VLA-4.
-
Add the pre-incubated cells to fibronectin-coated plates or plates coated with VCAM-1/Fc.
-
Incubate for a sufficient time to allow for cell adhesion.
-
Gently wash the plates to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method (e.g., colorimetric assay, microscopy).
-
Calculate the percentage of inhibition of cell binding at each concentration of this compound compared to the vehicle control.
In Vivo Hematopoietic Stem and Progenitor Cell Mobilization Assay in Mice
This assay evaluates the in vivo efficacy of this compound and other agents in mobilizing HSPCs into the peripheral blood.
Materials:
-
Laboratory mice (e.g., C57BL/6J)
-
This compound, Plerixafor, G-CSF, or other test agents
-
Appropriate vehicles for drug reconstitution and administration
-
Equipment for intravenous (i.v.) and subcutaneous (s.c.) injections
-
Materials for peripheral blood collection (e.g., retro-orbital bleeding)
-
Reagents for cell counting and analysis (e.g., automated cell counter, flow cytometer)
-
Antibodies for identifying HSPCs (e.g., anti-CD34, anti-c-Kit, anti-Sca-1, lineage markers)
-
Methylcellulose-based medium for colony-forming unit (CFU) assays
Procedure:
-
Administer the test agent(s) to mice via the specified route (e.g., this compound 1 mg/kg i.v., Plerixafor 5 mg/kg s.c., G-CSF 250 µg/kg/day for 5 days).
-
At predetermined time points post-administration, collect peripheral blood samples.
-
Perform a complete blood count to determine the total white blood cell count.
-
Isolate mononuclear cells from the blood samples.
-
Quantify the number of HSPCs using one or both of the following methods:
-
Flow Cytometry: Stain cells with a cocktail of fluorescently labeled antibodies to identify specific HSPC populations (e.g., Lineage-Sca-1+c-Kit+ [LSK] cells).
-
CFU Assay: Plate a known number of mononuclear cells in methylcellulose medium supplemented with cytokines. Incubate for 7-14 days and count the number of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
-
Calculate the number of circulating HSPCs per milliliter of blood and compare the results between different treatment groups.
Caption: Workflow for assessing HSPC mobilization in vivo.
Competitive Long-Term Repopulating Assay
This assay is the gold standard for assessing the function of long-term hematopoietic stem cells (LT-HSCs).
Materials:
-
Congenic mouse strains (e.g., CD45.1 and CD45.2)
-
Lethal irradiation source
-
Mobilized peripheral blood mononuclear cells (PBMCs) from donor mice (CD45.2+) treated with test agents
-
Competitor bone marrow cells from congenic mice (CD45.1+)
-
Equipment for intravenous injection
-
Flow cytometer and antibodies to distinguish between donor (CD45.2+) and competitor (CD45.1+) cells
Procedure:
-
Lethally irradiate recipient mice (CD45.1/CD45.2 heterozygotes or CD45.1) to ablate their hematopoietic system.
-
Prepare a cell suspension containing a known number of mobilized PBMCs from donor mice (CD45.2+) and a known number of competitor bone marrow cells (CD45.1+).
-
Inject the cell mixture intravenously into the lethally irradiated recipient mice.
-
At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood samples from the recipient mice.
-
Perform flow cytometry on the blood samples to determine the percentage of donor-derived (CD45.2+) and competitor-derived (CD45.1+) cells in different hematopoietic lineages (e.g., myeloid, B-lymphoid, T-lymphoid).
-
A high level of multi-lineage donor chimerism that is sustained over a long period indicates successful engraftment of functional LT-HSCs mobilized by the test agent.
-
For a more rigorous assessment, secondary transplantations can be performed by isolating bone marrow from the primary recipients and transplanting it into secondary lethally irradiated recipients.
Conclusion
The collective data from cross-study validation strongly supports the efficacy of this compound as a potent and selective agent for the mobilization of hematopoietic stem and progenitor cells. Its distinct mechanism of action, targeting the VLA-4/VCAM-1 axis, provides a valuable alternative and a synergistic partner to existing mobilization agents that target the CXCR4/SDF-1 axis, such as Plerixafor. The significant increase in HSPC mobilization observed with this compound, both alone and in combination with other agents, underscores its potential for clinical applications in stem cell transplantation and regenerative medicine. Further clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound in human subjects.
References
- 1. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of G-CSF-mediated hematopoietic stem and progenitor mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
Evaluating the Synergistic Effects of BIO5192 with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO5192 is a potent and selective small-molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in cell adhesion and migration, making it a key target in various physiological and pathological processes. This guide provides a comprehensive comparison of the synergistic effects of this compound with other compounds, supported by experimental data. The primary focus is on its well-documented synergy in hematopoietic stem and progenitor cell (HSPC) mobilization, with additional insights into its potential applications in other therapeutic areas.
Introduction to this compound and its Mechanism of Action
This compound functions by disrupting the interaction between VLA-4 on the surface of cells and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells.[1] This interaction is critical for the retention of HSPCs within the bone marrow niche. By inhibiting the VCAM-1/VLA-4 axis, this compound facilitates the release of these cells into the peripheral blood.[1] This mechanism of action has been a key focus of research, particularly for applications in stem cell transplantation.
Synergistic Effects in Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
The most well-documented synergistic effects of this compound are observed in the context of HSPC mobilization, where it is often combined with the CXCR4 antagonist Plerixafor (also known as AMD3100) and Granulocyte-Colony Stimulating Factor (G-CSF). The CXCR4/SDF-1 signaling pathway is another critical axis for HSPC retention in the bone marrow. The simultaneous blockade of both the VLA-4 and CXCR4 pathways leads to a significantly enhanced mobilization of HSPCs compared to the use of either agent alone.[1][2]
Quantitative Data on HSPC Mobilization
The following table summarizes the quantitative data from preclinical studies evaluating the synergistic effects of this compound in combination with Plerixafor and G-CSF for HSPC mobilization in murine models.
| Treatment Group | Fold Increase in HSPC Mobilization (Compared to Baseline) | Key Findings |
| This compound alone | ~30-fold[1][2] | Demonstrates significant mobilization activity as a single agent. |
| Plerixafor alone | Variable, dependent on dosage | A standard mobilizing agent, providing a benchmark for comparison. |
| This compound + Plerixafor | Additive effect, ~3-fold increase over this compound alone[1][2] | The combination shows a significant additive effect on progenitor mobilization.[1] |
| G-CSF alone | Standard mobilization protocol | The current clinical standard for HSPC mobilization. |
| G-CSF + this compound + Plerixafor | ~17-fold increase compared to G-CSF alone[1][2] | The triple combination results in a robust and synergistic enhancement of HSPC mobilization. |
Experimental Protocols
Murine Model for HSPC Mobilization
-
Animal Model: C57BL/6 mice are commonly used for these studies.
-
Housing and Care: Animals are maintained in a specific pathogen-free facility with ad libitum access to food and water, following institutional guidelines for animal care.
Drug Administration Protocol
-
This compound: Administered intravenously (IV) at a dose of 1 mg/kg.[3]
-
Plerixafor (AMD3100): Administered subcutaneously (SC) at a dose of 5 mg/kg.[3]
-
G-CSF: Administered subcutaneously at a dose of 125 µg/kg twice daily for 4-5 days.[4]
-
Combination Treatment: For synergistic studies, this compound and Plerixafor are administered concurrently. For the triple combination, this compound and Plerixafor are given after the multi-day G-CSF regimen.[1]
Quantification of Mobilized HSPCs
The CFU assay is a functional assay to quantify hematopoietic progenitor cells based on their ability to form colonies in semi-solid media.
-
Blood Collection: Peripheral blood is collected from mice at specific time points after drug administration (e.g., 1 hour for this compound, 3 hours for Plerixafor).[3]
-
Cell Preparation: Mononuclear cells are isolated from the peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plating: A specified number of mononuclear cells are plated in methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) to support the growth of different hematopoietic lineages.
-
Incubation: Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Counting: Colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) are scored using an inverted microscope based on their morphology. The total number of CFUs per milliliter of peripheral blood is then calculated.
Flow cytometry allows for the precise quantification of specific HSPC populations based on the expression of cell surface markers.
-
Blood Collection and Preparation: Peripheral blood is collected and red blood cells are lysed.
-
Antibody Staining: The remaining white blood cells are stained with a cocktail of fluorescently-labeled antibodies against specific HSPC markers. A common panel for murine HSPCs includes antibodies to identify the Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) population, which is enriched for hematopoietic stem cells.
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The data is analyzed using appropriate software to gate on the LSK population and other HSPC subsets. The absolute number of HSPCs per milliliter of blood is then calculated.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways involved in HSPC retention and mobilization.
Caption: Experimental workflow for evaluating HSPC mobilization.
Potential Synergistic Effects in Other Therapeutic Areas
While the evidence is most robust in the field of hematology, the mechanism of VLA-4 inhibition suggests potential synergistic applications for this compound in other diseases characterized by pathological cell migration and adhesion.
Oncology
VLA-4 is expressed on various cancer cells and plays a role in tumor progression, metastasis, and the interaction of cancer cells with the tumor microenvironment.
-
Leukemia and Multiple Myeloma: VLA-4 mediates the adhesion of leukemia and myeloma cells to the bone marrow stroma, which contributes to drug resistance. Combining a VLA-4 inhibitor like this compound with conventional chemotherapy could potentially sensitize cancer cells to treatment by dislodging them from their protective niche. However, specific preclinical or clinical data for this compound in these combinations are not yet widely published.
-
Solid Tumors and Immunotherapy: VLA-4 is also expressed on immune cells, and its inhibition can modulate the trafficking of lymphocytes into tumors. There is a growing interest in combining VLA-4 inhibitors with immune checkpoint inhibitors to enhance anti-tumor immunity.[5] A VLA-4 targeted radionuclide therapy has shown enhanced efficacy when combined with immune checkpoint inhibitors in a mouse model of melanoma.[5] This suggests a potential role for this compound in combination with immunotherapy, although direct evidence is still needed.
Autoimmune Diseases
The migration of pathogenic leukocytes to sites of inflammation is a hallmark of many autoimmune diseases. VLA-4 is a key mediator of this process.
-
Multiple Sclerosis and Crohn's Disease: Natalizumab, a monoclonal antibody against VLA-4, is an approved therapy for these conditions, validating VLA-4 as a therapeutic target. A small molecule inhibitor like this compound could offer advantages in terms of administration and pharmacokinetics.
-
Rheumatoid Arthritis: The synergistic potential of VLA-4 inhibitors with standard-of-care treatments for rheumatoid arthritis, such as methotrexate, is an area of interest. By blocking leukocyte infiltration into the joints, this compound could potentially enhance the anti-inflammatory effects of other drugs. However, specific studies on this compound in this context are limited.
Conclusion
This compound demonstrates significant synergistic effects with Plerixafor and G-CSF in the mobilization of hematopoietic stem and progenitor cells, offering a promising strategy to improve the efficiency of stem cell collection for transplantation. The underlying mechanism involves the dual blockade of the VLA-4/VCAM-1 and CXCR4/SDF-1 retention pathways in the bone marrow. While the therapeutic potential of this compound in combination with other agents in oncology and autoimmune diseases is theoretically sound and supported by the broader class of VLA-4 inhibitors, further preclinical and clinical studies are required to establish its efficacy and safety in these contexts. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound.
References
- 1. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Flow Cytometry Analysis of Murine Bone Marrow Hematopoietic Stem and Progenitor Cells and Stromal Niche Cells [jove.com]
- 5. Combined VLA-4–Targeted Radionuclide Therapy and Immunotherapy in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule VLA-4 Inhibitors for Cellular Adhesion and Mobilization Research
For Researchers, Scientists, and Drug Development Professionals
Very Late Antigen-4 (VLA-4), an integrin heterodimer also known as α4β1, plays a pivotal role in cell adhesion, trafficking, and signaling. Its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) is a critical step in the recruitment of leukocytes to sites of inflammation and the retention of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. The development of small molecule inhibitors targeting VLA-4 holds significant therapeutic promise for a range of applications, from treating inflammatory diseases to mobilizing stem cells for transplantation. This guide provides a head-to-head comparison of prominent small molecule VLA-4 inhibitors, focusing on their performance in preclinical models, supported by experimental data and detailed methodologies.
Quantitative Performance of Small Molecule VLA-4 Inhibitors
The following tables summarize the available quantitative data for several small molecule VLA-4 inhibitors. Direct comparisons should be made with caution, as the data are compiled from various studies that may employ different experimental conditions.
Table 1: In Vitro Potency of Small Molecule VLA-4 Inhibitors
| Inhibitor | Target | Assay | Potency (IC50/Kd) | Source |
| BIO5192 | VLA-4 | VCAM-1 Binding | <10 pM (Kd) | [1] |
| CWHM-823 | VLA-4 | Soluble VCAM-1 Binding | Low nanomolar (IC50) | [2] |
| SLU-2609 | VLA-4 | Soluble VCAM-1 Binding | Low nanomolar (IC50) | [2] |
| WU-106 | VLA-4 | Soluble VCAM-1 Binding | Sub-nanomolar | [3][4] |
| BOP | VLA-4/α9β1 | Not Specified | Not Specified | [1] |
| Firategrast | VLA-4 | Not Specified | Not Specified | [1] |
Table 2: In Vivo Efficacy of Small Molecule VLA-4 Inhibitors in HSPC Mobilization in Mice
| Inhibitor | Model | Key Efficacy Metric | Duration of Action | Source |
| This compound | Murine | 30-fold increase in HSPCs over basal levels | Short-lived | [5][6][7] |
| WU-106 | Murine | 2-fold more HSPCs mobilized than "best-in-class" previous inhibitors | Extended (minimum 24 PEG units required for extended mobilization) | [3][4] |
| Early-generation inhibitors | Murine | Rapid HSPC mobilization | Sustained for ~2 hours | [8] |
| PEGylated Analogues (e.g., WU-106) | Murine | Superior HSPC mobilization compared to anti-CD49d antibody | Extended | [3][4] |
Key Experimental Protocols
Soluble VCAM-1 Binding Assay
This assay is crucial for determining the in vitro potency of VLA-4 inhibitors by measuring their ability to block the interaction between VLA-4 and its ligand, VCAM-1.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with a recombinant soluble VCAM-1 fusion protein (e.g., VCAM-1-Fc).
-
Cell Preparation: A cell line expressing high levels of VLA-4 (e.g., Jurkat cells) is used. Cells are washed and resuspended in a suitable binding buffer.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the small molecule VLA-4 inhibitor.
-
Binding Reaction: The cell-inhibitor mixture is added to the VCAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified. This can be achieved by several methods, including:
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
A variation of this assay involves using a soluble VCAM-1-immunoglobulin (VCAM-Ig) fusion protein in solution, which can be detected by a secondary antibody.[12]
In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice
This assay assesses the in vivo efficacy of VLA-4 inhibitors in mobilizing HSPCs from the bone marrow into the peripheral blood.
Methodology:
-
Animal Model: Typically, mouse strains such as C57BL/6 or BALB/c are used.
-
Inhibitor Administration: The small molecule VLA-4 inhibitor is administered to the mice, usually via subcutaneous or intravenous injection.
-
Blood Collection: At various time points post-injection, peripheral blood is collected from the mice.
-
HSPC Quantification: The number of HSPCs in the peripheral blood is quantified using two primary methods:
-
Colony-Forming Unit (CFU) Assay: Mononuclear cells are isolated from the blood and cultured in a semi-solid methylcellulose medium containing cytokines that promote the growth of hematopoietic colonies. The number of colonies (CFUs) is counted after a period of incubation, providing a measure of functional progenitor cells.[5]
-
Flow Cytometry: Peripheral blood cells are stained with a cocktail of fluorescently-labeled antibodies to identify specific HSPC populations. A common panel includes markers to exclude mature lineage cells (Lin-) and identify cells positive for Sca-1 and c-Kit (LSK cells), which are enriched for hematopoietic stem and progenitor cells.[13][14][15][16][17]
-
-
Data Analysis: The fold-increase in HSPCs in the peripheral blood is calculated by comparing the cell counts in inhibitor-treated mice to those in vehicle-treated control mice.
Competitive Repopulation Assay
This functional assay evaluates the long-term engraftment potential of the mobilized HSPCs.
Methodology:
-
Mobilization and Collection: HSPCs are mobilized using the VLA-4 inhibitor and collected from the peripheral blood of donor mice (e.g., with a CD45.2 genetic marker).
-
Transplantation: The collected cells are transplanted into lethally irradiated recipient mice (e.g., with a CD45.1 genetic marker) along with a known number of competitor bone marrow cells from a congenic donor.
-
Engraftment Analysis: After several weeks or months, the peripheral blood of the recipient mice is analyzed by flow cytometry to determine the percentage of donor-derived cells (CD45.2+) versus competitor-derived cells (CD45.1+). This provides a measure of the repopulating ability of the mobilized stem cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: VLA-4 "Inside-Out" and "Outside-In" Signaling Pathways.
Caption: Experimental Workflow for In Vivo HSPC Mobilization Assay.
Conclusion
The landscape of small molecule VLA-4 inhibitors is evolving, with newer generations of compounds demonstrating improved pharmacokinetic properties and enhanced in vivo efficacy for applications such as HSPC mobilization. While this compound has been a foundational tool for preclinical research, its short in vivo half-life has spurred the development of long-acting analogues like WU-106. The choice of inhibitor for a particular research application will depend on the desired duration of action and the specific experimental context. The experimental protocols and signaling pathway information provided in this guide offer a framework for the rational selection and evaluation of these potent therapeutic candidates. Further head-to-head studies are warranted to provide a more definitive comparative assessment of the growing arsenal of small molecule VLA-4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microplate ELISAs for soluble VCAM-1 and ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. fn-test.com [fn-test.com]
- 12. A direct binding assay for the vascular cell adhesion molecule-1 (VCAM1) interaction with alpha 4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 17. Flow Cytometry Analysis of Murine Bone Marrow Hematopoietic Stem and Progenitor Cells and Stromal Niche Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Research: A Comparative Guide to BIO5192 and its Alternatives in Integrin α4β1 Inhibition
For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is paramount. This guide provides a comprehensive comparison of BIO5192, a potent and selective small molecule inhibitor of integrin α4β1 (VLA-4), with its experimental alternatives. By presenting supporting data, detailed methodologies, and clear visual representations of pathways and workflows, this document serves as a valuable resource for validating and building upon existing research.
Integrin α4β1, also known as Very Late Antigen-4 (VLA-4), plays a crucial role in cell adhesion and migration, making it a key target in inflammatory diseases and hematology.[1] this compound has emerged as a significant tool in studying the therapeutic potential of α4β1 inhibition. This guide will delve into the comparative efficacy and mechanistic differences between this compound and other agents, including the monoclonal antibody TA-2 and the CXCR4 antagonist Plerixafor.
Comparative Efficacy of α4β1 Integrin Inhibitors
The following table summarizes the quantitative data from studies comparing this compound with alternative compounds. The data highlights the potency and selectivity of this compound in inhibiting the α4β1 integrin.
| Compound | Target | Potency (IC50/Kd) | Key Findings | Reference |
| This compound | Integrin α4β1 (VLA-4) | Kd < 10 pM, IC50 = 1.8 nM | Highly selective and potent inhibitor. Does not cause down-modulation of cell surface α4β1.[1] | [1][2] |
| TA-2 | Rat Integrin α4 | Not specified | Causes internalization and down-modulation of α4 integrin expression.[1] | [1] |
| Plerixafor (AMD3100) | CXCR4/SDF-1 axis | Not specified | Used in combination with this compound to achieve an additive effect on hematopoietic stem and progenitor cell (HSPC) mobilization.[3][4][5][6] | [3][4][5][6] |
Signaling Pathway of Integrin α4β1 Inhibition
Integrin α4β1 mediates the adhesion of leukocytes to the vascular endothelium, a critical step in their migration to sites of inflammation. This compound, as a direct inhibitor, blocks this interaction. The following diagram illustrates the targeted signaling pathway.
Caption: Mechanism of action of this compound and TA-2 on the VLA-4/VCAM-1 interaction.
Experimental Protocols
To ensure the reproducibility of studies involving this compound and its alternatives, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the literature.
Cell Adhesion Assay
This assay is used to determine the inhibitory effect of compounds on the binding of VLA-4 expressing cells to their ligand, such as fibronectin or VCAM-1.
Protocol:
-
Coat 96-well plates with fibronectin or a soluble VCAM-1/Fc fusion protein and incubate overnight at 4°C.
-
Wash the plates with a suitable buffer (e.g., PBS) to remove any unbound protein.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Label VLA-4 expressing cells (e.g., murine A20 lymphoma cells or human Jurkat cells) with a fluorescent dye (e.g., Calcein-AM).
-
Pre-incubate the labeled cells with varying concentrations of this compound or the alternative compound for 30 minutes at 37°C.
-
Add the pre-incubated cells to the coated wells and allow them to adhere for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence using a plate reader.
-
Calculate the percentage of inhibition relative to an untreated control.
Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
This in vivo assay evaluates the ability of compounds to mobilize HSPCs from the bone marrow into the peripheral blood.
Protocol:
-
Administer this compound, Plerixafor, G-CSF, or a combination of these agents to mice via appropriate routes (e.g., intravenous or subcutaneous injection).
-
At specified time points after administration, collect peripheral blood from the mice.
-
Perform a complete blood count to determine the total white blood cell count.
-
Isolate mononuclear cells from the blood using density gradient centrifugation.
-
Perform colony-forming cell (CFC) assays by plating the mononuclear cells in methylcellulose-based media containing a cocktail of cytokines to promote the growth of different hematopoietic progenitor colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Count the number of colonies under a microscope to quantify the number of mobilized HSPCs.
Experimental Workflow for HSPC Mobilization Studies
The following diagram outlines the typical workflow for an in vivo study investigating the mobilization of hematopoietic stem and progenitor cells.
Caption: A typical experimental workflow for in vivo HSPC mobilization studies.
Comparative Performance in Preclinical Models
This compound has been evaluated in various preclinical models, most notably in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
| Model | Compound | Dosage | Key Outcome | Reference |
| Rat EAE | This compound | 30 mg/kg; s.c; bid | Delayed onset of paralysis. | [7][8] |
| Rat EAE | TA-2 | Not specified | Efficacious in the EAE model. | [1] |
| Murine HSPC Mobilization | This compound | 1 mg/kg; i.v. | 30-fold increase in HSPC mobilization over basal levels.[3][4][7][8] | [3][4][7][8] |
| Murine HSPC Mobilization | This compound + Plerixafor | 1 mg/kg (i.v.) + 5 mg/kg (s.c.) | Additive effect on HSPC mobilization (3-fold increase compared to this compound alone).[3][4][5][6][7][8] | [3][4][5][6][7][8] |
| Murine HSPC Mobilization | G-CSF + this compound + Plerixafor | Not specified | 17-fold enhancement in mobilization compared to G-CSF alone.[3][4][5][6] | [3][4][5][6] |
Logical Relationship of Combination Therapy
The enhanced effect observed when combining this compound with Plerixafor and G-CSF is due to the targeting of distinct but complementary pathways involved in HSPC retention and mobilization.
Caption: Synergistic effect of combination therapy on HSPC mobilization.
By providing this detailed comparison, we aim to facilitate the validation of research findings and encourage further exploration into the therapeutic applications of integrin α4β1 inhibition. The presented data and protocols offer a solid foundation for designing and interpreting experiments with this compound and its alternatives.
References
- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule this compound, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling BIO5192
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with BIO5192. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, a selective and potent inhibitor of integrin α4β1 (VLA-4), a comprehensive approach to personal protective equipment is paramount. While the substance itself is not classified as hazardous, the following PPE is mandatory to minimize exposure and ensure a safe laboratory environment.
Handling this compound as a solid (powder):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from airborne powder particles. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Recommended when weighing or transferring powder to avoid inhalation of fine particles. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Handling this compound in solution (typically dissolved in DMSO):
Dimethyl sulfoxide (DMSO) is a common solvent for this compound and requires specific safety considerations due to its ability to be readily absorbed through the skin, potentially carrying dissolved substances with it.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Offers superior protection against splashes of the solution. |
| Hand Protection | Double gloving with an inner nitrile glove and an outer glove of butyl rubber, fluoroelastomer, or neoprene. | Provides enhanced protection against DMSO, as nitrile gloves can degrade upon prolonged contact. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from splashes. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for operational efficiency and environmental responsibility.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from receiving to disposal.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
